4-Cyclopropyl-4H-[1,2,4]triazole
Description
BenchChem offers high-quality 4-Cyclopropyl-4H-[1,2,4]triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropyl-4H-[1,2,4]triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-2-5(1)8-3-6-7-4-8/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHJVMAHIYFSOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512370 | |
| Record name | 4-Cyclopropyl-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36175-35-6 | |
| Record name | 4-Cyclopropyl-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Cyclopropyl-4H-triazole: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Cyclopropyl-4H-[1][2][3]triazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-cyclopropyl-4H-[1][2]triazole scaffold is a compelling structural motif in modern medicinal chemistry. The incorporation of a cyclopropyl group onto the 4-position of the 4H-[1][2]triazole ring imparts a unique combination of conformational rigidity, metabolic stability, and lipophilicity that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This in-depth technical guide provides a comprehensive overview of the 4-cyclopropyl-4H-[1][2]triazole core, including its chemical identifiers, state-of-the-art synthetic methodologies, physicochemical and spectroscopic properties, and its burgeoning applications in drug discovery and development. Particular emphasis is placed on the rationale behind synthetic strategies and the impact of the cyclopropyl moiety on biological activity.
Core Identifiers and Physicochemical Properties
While a dedicated CAS number for the parent 4-cyclopropyl-4H-[1][2]triazole is not readily found in major chemical databases, indicating it is not a common commercial item, numerous derivatives are available and have been synthesized for research purposes. The core identifiers and properties of the fundamental 4-cyclopropyl-4H-[1][2]triazole structure can be inferred from its derivatives.
| Identifier | Value / Predicted Value | Source |
| IUPAC Name | 4-cyclopropyl-4H-1,2,4-triazole | N/A |
| Molecular Formula | C₅H₇N₃ | N/A |
| Molecular Weight | 109.13 g/mol | N/A |
| Canonical SMILES | C1CC1N2C=NC=N2 | N/A |
| LogP (Predicted) | ~0.5 - 1.0 | N/A |
| Hydrogen Bond Acceptors | 3 | N/A |
| Hydrogen Bond Donors | 0 | N/A |
The 1,2,4-triazole ring system is characterized by its aromaticity, weak basicity, and significant dipole moment.[3] It possesses both hydrogen bond acceptor and donor capabilities, which are crucial for drug-target interactions.[3] The introduction of the cyclopropyl group at the N4 position is expected to increase the lipophilicity (LogP) compared to the parent 4H-1,2,4-triazole, which can enhance membrane permeability and oral bioavailability.
Notable Derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | SMILES String |
| 4-Cyclopropyl-4H-1,2,4-triazole-3-thiol | Not Available | C₅H₇N₃S | 141.19 | Sc1nncn1C2CC2 |
| 5-Cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol | 733790-54-0 | C₁₁H₁₁N₃S | 217.29 | SC1=NN=C(C2CC2)N1C3=CC=CC=C3[4] |
| 5-Cyclopropyl-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol | Not Available | C₁₃H₁₅N₃S | 245.34 | Cc1ccc(C)c(c1)n1c(C2CC2)nnc1S |
Synthesis of the 4-Cyclopropyl-4H-[1][2][3]triazole Core
The synthesis of the 4-cyclopropyl-4H-[1][2]triazole core can be achieved through several established methods for the formation of 4-substituted-4H-[1][2]triazoles. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the triazole ring. A common and effective strategy involves the cyclization of a suitable precursor containing the cyclopropylamine moiety.
General Synthetic Strategy: The Einhorn-Brunner Reaction
The Einhorn-Brunner reaction provides a versatile route to 3,5-disubstituted-4-alkyl-4H-1,2,4-triazoles.[5] This approach involves the condensation of an N,N'-diacylhydrazine with a primary amine, in this case, cyclopropylamine.
Caption: General workflow for the Einhorn-Brunner synthesis of 4-cyclopropyl-4H-[1][2]triazoles.
Experimental Protocol (Illustrative Example):
-
Preparation of N,N'-diformylhydrazine: React hydrazine hydrate with an excess of formic acid.
-
Condensation with Cyclopropylamine: A mixture of N,N'-diformylhydrazine and cyclopropylamine is heated, typically in a high-boiling solvent such as N,N-dimethylformamide (DMF) or neat, to drive the cyclocondensation reaction.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by precipitation or extraction. Purification is typically achieved by recrystallization or column chromatography.
The causality behind this experimental choice lies in the reactivity of the diacylhydrazine, which, upon heating, can eliminate a molecule of water with the primary amine to form the stable aromatic triazole ring.
Alternative Synthetic Routes
Other synthetic methodologies for accessing the 4-substituted-4H-[1][2]triazole core include:
-
From Amidrazones: Cyclization of N-cyclopropyl-substituted amidrazones with orthoesters or carboxylic acid derivatives.[6]
-
From Thiosemicarbazides: Alkylation of 4-cyclopropylthiosemicarbazide followed by cyclization. This is particularly useful for synthesizing 3-thiol derivatives.
Spectroscopic Characterization
The structural elucidation of 4-cyclopropyl-4H-[1][2]triazole and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl group, typically a multiplet in the upfield region (δ 0.5-1.5 ppm), and distinct singlets for the C3-H and C5-H protons of the triazole ring in the downfield region (δ 8.0-9.0 ppm).[7]
-
¹³C NMR: The carbon NMR spectrum will display signals for the cyclopropyl carbons and two distinct signals for the C3 and C5 carbons of the triazole ring, typically in the range of δ 140-160 ppm.[8]
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight will be observed, along with characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the cyclopropyl and aromatic rings, as well as C=N and N-N stretching vibrations of the triazole core.[9]
Applications in Drug Discovery and Medicinal Chemistry
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of clinically used drugs.[10][11] The introduction of a cyclopropyl group at the N4 position can confer several advantageous properties, making the 4-cyclopropyl-4H-[1][2]triazole core a highly attractive building block for the design of novel therapeutic agents.
Rationale for the Cyclopropyl Moiety
The cyclopropyl group is often employed as a "bioisostere" for other small alkyl groups or even unsaturated functionalities. Its unique properties include:
-
Conformational Rigidity: The three-membered ring restricts bond rotation, which can lead to a more defined orientation of substituents and potentially higher binding affinity to biological targets.
-
Metabolic Stability: The C-H bonds of the cyclopropyl ring are generally more resistant to metabolic oxidation compared to those of linear alkyl chains.
-
Increased Lipophilicity: The cyclopropyl group can enhance the overall lipophilicity of a molecule, which can improve its ability to cross biological membranes.
-
Unique Electronic Properties: The sp²-like character of the C-C bonds in the cyclopropyl ring can influence the electronic properties of the attached triazole ring.
Therapeutic Areas of Interest
Derivatives of 4-cyclopropyl-4H-[1][2]triazole have shown promise in a variety of therapeutic areas:
-
Anticancer Agents: The triazole scaffold is a component of several anticancer drugs.[1] The unique stereoelectronic properties of the cyclopropyl group can be exploited to design novel kinase inhibitors or other targeted therapies.
-
Antifungal Agents: Triazole-based drugs like fluconazole and itraconazole are mainstays in antifungal therapy.[10] The development of new triazole derivatives, including those with a cyclopropyl moiety, is an active area of research to combat drug-resistant fungal strains.
-
Antiviral and Antibacterial Agents: The triazole nucleus is a versatile pharmacophore for the development of antimicrobial agents.[1][10]
Caption: A simplified workflow for the discovery of drugs based on the 4-cyclopropyl-4H-[1][2]triazole scaffold.
Safety and Handling
While specific toxicity data for the parent 4-cyclopropyl-4H-[1][2]triazole is not available, general precautions for handling heterocyclic nitrogen compounds should be followed. For derivatives such as 4-Cyclopropyl-4H-1,2,4-triazole-3-thiol, it is classified as harmful if swallowed (Acute Tox. 4 Oral).
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water.
Conclusion
The 4-cyclopropyl-4H-[1][2]triazole core represents a valuable and underexplored scaffold in medicinal chemistry. Its unique combination of a metabolically robust, conformationally constrained cyclopropyl group and the versatile 1,2,4-triazole ring offers significant potential for the development of novel therapeutics with improved pharmacological profiles. The synthetic routes to this core are well-established, allowing for the generation of diverse libraries of compounds for biological screening. As our understanding of the intricate interplay between molecular structure and biological activity continues to grow, the strategic incorporation of the 4-cyclopropyl-4H-[1][2]triazole motif is poised to play an increasingly important role in the discovery of the next generation of medicines.
References
-
4-Cyclopropyl-4H-1,2,4-triazole-3-thiol. Sigma-Aldrich.
-
Application of triazoles in the structural modification of natural products. PMC.
-
5-Cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol. Matrix Scientific.
-
5-(2-aminoethyl)-4-cyclopropyl-4h-1,2,4-triazole-3-thiol hydrochloride. PubChemLite.
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings.
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications.
-
Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal.
-
Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. PMC.
-
Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook.
-
5-Cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol 97.00%. AChemBlock.
-
SYNTHESIS AND PHYSICOCHEMICAL PROPERTIES OF NOVEL S-SUBSTITUTED BIS-1,2,4-TRIAZOLES. ResearchGate.
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI.
-
Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Semantic Scholar.
-
Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. ScienceDirect.
-
4-cyclopropyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol. Santa Cruz Biotechnology.
-
1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers.
-
4-cyclopropyl-4H-1,2,4-triazole-3-thiol. Santa Cruz Biotechnology.
-
1,2,4-Triazole. Wikipedia.
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI.
-
4H-1,2,4-Triazole. BLD Pharm.
-
4H-1,2,4-Triazole, 4-methyl-. PubChem.
-
Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. Journal of Survey in Fisheries Sciences.
-
Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry.
-
A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace.
-
Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. ResearchGate.
-
SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. AJOL.info.
-
Compound 5-cyclopropyl-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol. Chemdiv.
-
4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl-. PubChem.
-
Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. Google Patents.
-
synthesis of 1,2,4 triazole compounds. ISRES.
Sources
- 1. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 5-(2-aminoethyl)-4-cyclopropyl-4h-1,2,4-triazole-3-thiol hydrochloride (C7H12N4S) [pubchemlite.lcsb.uni.lu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol 97.00% | CAS: 733790-54-0 | AChemBlock [achemblock.com]
- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 6. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 8. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemijournal.com [chemijournal.com]
- 11. ijpsjournal.com [ijpsjournal.com]
Coordination chemistry and ligand behavior of 4-Cyclopropyl-4H-[1,2,4]triazole
An In-Depth Technical Guide to the Coordination Chemistry and Ligand Behavior of 4-Cyclopropyl-4H-[1,2,4]triazole
Executive Summary
The rational design of molecular switches and advanced functional materials relies heavily on the precise engineering of coordination environments. Among nitrogen-rich heterocycles, 4-Cyclopropyl-4H-[1,2,4]triazole (4-C3trz) has emerged as a highly specialized bidentate ligand. While the cyclopropyl group is widely recognized in drug development as a privileged structure for enhancing metabolic stability and target affinity[1], its application in coordination chemistry is uniquely powerful. By acting as a rigid N1,N2-bridge between transition metal centers, 4-C3trz facilitates the self-assembly of 1D polymeric chains. In Iron(II) systems, this specific architecture triggers a highly cooperative Spin-Crossover (SCO) phenomenon, making it a critical building block for molecular sensors, memory devices, and spintronics[2].
Ligand Architecture and Causality in Coordination
The behavior of 4-C3trz as a ligand is dictated by two distinct structural features: the triazole core and the cyclopropyl substituent.
-
N1,N2-Bridging Modality: Unlike monodentate ligands that cap metal centers, the 1,2,4-triazole ring possesses adjacent nitrogen atoms (N1 and N2) with lone pairs oriented optimally to bridge two metal ions. In the presence of Fe(II), three 4-C3trz molecules coordinate equatorially between adjacent iron centers, forming a rigid, triple-bridged 1D polymeric chain:
[3]. -
The Cyclopropyl Steric Effect: The choice of a cyclopropyl group at the 4-position is not arbitrary. The steric bulk and lipophilicity of this strained three-membered ring disrupt dense 3D crystal packing. This creates specific lattice voids that accommodate non-coordinating counter-anions (e.g.,
, ) and solvent molecules[4]. The resulting hydrogen-bonding network dictates the internal chemical pressure of the lattice. Because the SCO transition involves a ~10% change in the Fe-N bond volume, this internal pressure directly tunes the cooperativity and the transition temperature ( ) of the complex[5].
Spin-Crossover (SCO) Thermodynamics
In an octahedral ligand field, Fe(II) (
Because the 1D polymeric chain is highly rigid, the elastic strain generated by one metal center transitioning from LS to HS is mechanically transmitted to neighboring centers. This causality manifests as macroscopic cooperativity, resulting in a thermal hysteresis loop (a memory effect)[5].
Table 1: Thermodynamic and Magnetic Properties of Fe(II)-4-C3trz Complexes
| Complex Formula | Anion | SQUID | DSC | ||
| 230 / 221 | 222 / 208 | +21.6 | +97.5 | ||
| 218 / 202 | 193 / 183 | +20.4 | +105.5 | ||
| Data derived from temperature-dependent magnetic susceptibility (SQUID) and Differential Scanning Calorimetry (DSC). Multiple transition values indicate broad or multi-step transitions observed experimentally[2]. |
Self-Validating Experimental Protocols
Synthesis of 1D Polymeric Chains
Objective: Assemble
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the Fe(II) salt (e.g.,
) and 10 mg of L-ascorbic acid in 5 mL of a deionized water/ethanol mixture (1:1 v/v). -
Ligand Solution: Dissolve 3.0 mmol of 4-C3trz ligand in 5 mL of absolute ethanol.
-
Assembly: Under a continuous nitrogen purge, add the ligand solution dropwise to the iron solution. Causality: Dropwise addition prevents rapid, chaotic nucleation, favoring the thermodynamic growth of highly ordered 1D polymeric chains.
-
Isolation: Stir the mixture for 2 hours at room temperature. Isolate the resulting white precipitate via vacuum filtration, wash with cold ethanol, and dry under a vacuum.
-
Self-Validation (Visual): To validate the formation of the SCO complex before advanced characterization, submerge a small glass vial containing the white powder into liquid nitrogen (77 K). An immediate thermochromic shift from white (HS state) to pink/purple (LS state) visually confirms the success of the polymeric SCO synthesis[2].
Fig 1: Synthetic workflow for 1D Fe(II) polymeric chains with built-in oxidation control.
Magnetic Validation via SQUID
Objective: Quantify the
Step-by-Step Methodology:
-
Sample Loading: Load ~10-15 mg of the synthesized complex into a gelatin capsule, securing it within a plastic straw to minimize background magnetic noise.
-
Measurement: Insert the sample into a Superconducting Quantum Interference Device (SQUID) magnetometer and apply a static DC magnetic field of 1000 Oe.
-
Thermal Sweeping: Sweep the temperature from 300 K down to 50 K at a strict rate of 2 K/min, then reverse the sweep from 50 K back to 300 K. Causality: The 2 K/min sweep rate is critical. Faster rates artificially broaden the hysteresis loop due to thermal lag between the instrument sensor and the sample core, leading to false cooperativity readings.
-
Self-Validation (Data): Plot the product of molar magnetic susceptibility and temperature (
) versus . A sharp drop from ~3.5 cm³ K mol⁻¹ (paramagnetic, S=2) to ~0 cm³ K mol⁻¹ (diamagnetic, S=0) self-validates the spin transition[5].
Fig 2: Coordination assembly and thermal spin-crossover logic of Fe(II)-triazole complexes.
Broader Implications
The highly predictable and cooperative nature of 4-C3trz coordination polymers positions them at the forefront of materials science. Because the SCO transition is accompanied by distinct changes in color, volume, and magnetic susceptibility, these complexes are prime candidates for thermal sensors and high-density data storage. Furthermore, the robust nature of the triazole-cyclopropyl linkage continues to inspire parallel applications in drug development, where similar structural motifs are utilized to design potent kinase inhibitors (such as ASK1 inhibitors) due to their unique spatial geometry and metabolic resilience[1].
References
1.[2] Synthesis, spectroscopic, thermal and magnetic characterization of novel spin-crossover iron(II) complexes with 4-cyclopropyl-1,2,4-triazole. ResearchGate / Inorganica Chimica Acta. 2.[3] EXAFS and X-ray powder diffraction studies of the spin transition molecular materials and 2.H2O. Chemistry of Materials - ACS Publications. 3.[5] Synthesis, Crystal Structure, EXAFS, and Magnetic Properties of Catena[μ-Tris(1,2-bis(tetrazol-1-yl)propane-N1,N1')iron(II)] Bis(perchlorate). First Crystal Structure of an Iron(II) Spin-Crossover Chain Compound. Inorganic Chemistry - ACS Publications. 4.[1] US10150755B2 - ASK1 inhibitor compounds and uses thereof. Google Patents.
Sources
Tautomeric Landscapes of Cyclopropyl-Substituted 1,2,4-Triazoles: A Technical Guide for Researchers
Abstract
The 1,2,4-triazole motif is a cornerstone in contemporary drug discovery and materials science. The introduction of a cyclopropyl substituent imparts unique conformational and electronic properties, yet its influence on the inherent tautomerism of the triazole ring is not widely documented. This technical guide provides an in-depth exploration of the potential tautomeric equilibria in cyclopropyl-substituted 1,2,4-triazoles. We synthesize established principles of 1,2,4-triazole tautomerism with the known electronic characteristics of the cyclopropyl group to offer predictive insights. Furthermore, this guide presents detailed experimental and computational protocols for the definitive characterization of these tautomeric systems, empowering researchers to navigate this nuanced area of heterocyclic chemistry.
Introduction: The Significance of Tautomerism in Drug Development
Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a critical consideration in drug design.[1] The specific tautomeric form of a molecule can profoundly influence its pharmacological profile, including its binding affinity for biological targets, membrane permeability, and metabolic stability. For nitrogen-rich heterocycles like 1,2,4-triazoles, prototropic tautomerism, involving the migration of a proton, is a key characteristic.[2][3] The unsubstituted 1,2,4-triazole can exist in three primary annular tautomeric forms: the 1H, 2H, and 4H tautomers. The relative stability of these forms is dictated by the electronic nature of the substituents on the triazole ring.[1]
The cyclopropyl group, with its unique bent bonds and ability to act as a π-electron donor, presents an intriguing substituent for modulating the properties of the 1,2,4-triazole core.[4][5] Understanding how this group influences the tautomeric landscape is essential for the rational design of novel therapeutic agents and functional materials.
The Tautomeric Forms of 1,2,4-Triazoles
The 1,2,4-triazole ring has three nitrogen atoms, any of which can potentially bear the mobile proton, leading to three possible tautomers: 1H, 2H, and 4H. Quantum-chemical calculations have shown that for the parent 1,2,4-triazole, the 1H-tautomer is the most stable, with the 4H-tautomer being significantly less favored.[3]
Diagram: Tautomeric Forms of a 3-Substituted 1,2,4-Triazole
Caption: Prototropic tautomerism in a 3-substituted 1,2,4-triazole.
Influence of the Cyclopropyl Group on Tautomeric Equilibrium: A Predictive Analysis
While direct experimental data on the tautomerism of cyclopropyl-substituted 1,2,4-triazoles is scarce, we can extrapolate from the known electronic properties of the cyclopropyl group. Computational studies have established that the cyclopropyl group can act as a potent resonance electron-donating group, particularly when adjacent to an electron-deficient center.[4] This electron-donating character is expected to influence the relative basicity of the nitrogen atoms in the triazole ring, thereby shifting the tautomeric equilibrium.
It is generally accepted that electron-donating substituents on the 1,2,4-triazole ring tend to favor the 2H-tautomer. Therefore, it is hypothesized that a cyclopropyl group at the 3- or 5-position will increase the relative population of the 2H-tautomer compared to an unsubstituted or electron-withdrawing group-substituted triazole.
Synthesis of Cyclopropyl-Substituted 1,2,4-Triazoles
Several classical methods for the synthesis of the 1,2,4-triazole ring can be adapted for the preparation of cyclopropyl-substituted derivatives.
Pellizzari Reaction
The Pellizzari reaction involves the condensation of an amide and a hydrazide at high temperatures.[6][7] For the synthesis of a 3-cyclopropyl-1,2,4-triazole, cyclopropanecarboxamide could be reacted with formohydrazide. A significant challenge in unsymmetrical Pellizzari reactions is the potential for an "interchange of acyl groups," leading to a mixture of products.[8]
Diagram: Pellizzari Reaction Workflow
Caption: Pellizzari reaction for 3-cyclopropyl-1,2,4-triazole synthesis.
Einhorn-Brunner Reaction
The Einhorn-Brunner reaction is an acid-catalyzed condensation of an imide with a hydrazine.[9][10] This method offers predictable regioselectivity, with the acyl group from the stronger carboxylic acid preferentially residing at the 3-position of the resulting triazole.[11]
Diagram: Einhorn-Brunner Reaction Workflow
Caption: Einhorn-Brunner route to 3-cyclopropyl-1,2,4-triazole.
Experimental Characterization of Tautomers
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of tautomeric forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[2] The chemical shifts of ¹H, ¹³C, and particularly ¹⁵N are highly sensitive to the electronic environment of the nuclei, which differs significantly between tautomers.
Protocol for ¹H, ¹³C, and ¹⁵N NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the cyclopropyl-substituted 1,2,4-triazole in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is crucial as it can influence the tautomeric equilibrium.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a ¹⁵N NMR spectrum. Due to the low natural abundance and sensitivity of ¹⁵N, longer acquisition times or the use of ¹⁵N-enriched starting materials may be necessary.
-
-
Data Analysis: Compare the observed chemical shifts with those predicted by DFT calculations for each tautomer to aid in signal assignment. The integration of signals in the ¹H NMR spectrum can provide a quantitative measure of the tautomer population ratios in solution.[1]
Table 1: Expected ¹⁵N NMR Chemical Shift Ranges for 1,2,4-Triazole Tautomers
| Tautomer | N1 (ppm) | N2 (ppm) | N4 (ppm) |
| 1H | -140 to -160 | -80 to -100 | -200 to -220 |
| 2H | -80 to -100 | -140 to -160 | -200 to -220 |
| 4H | -80 to -100 | -80 to -100 | -280 to -300 |
Note: These are approximate ranges and can be influenced by substituents and solvent.
Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive structural evidence for the predominant tautomer in the solid state.[12][13]
Protocol for Single-Crystal X-ray Analysis:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (ideally >20 µm in all dimensions).[13][14] Common techniques include slow evaporation, vapor diffusion, and liquid-liquid diffusion.[14]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard crystallographic software. The positions of all atoms, including the tautomeric proton, can be determined, providing an unambiguous assignment of the tautomeric form in the solid state.[15]
Diagram: Workflow for Tautomer Characterization
Caption: Integrated workflow for the characterization of tautomers.
Computational Chemistry: Predicting Tautomer Stabilities
Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[16][17]
Protocol for DFT Calculations:
-
Structure Generation: Build the 3D structures of all possible tautomers (1H, 2H, and 4H) of the cyclopropyl-substituted 1,2,4-triazole.
-
Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in a relevant solvent using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[18] The absence of imaginary frequencies confirms that the optimized structures are true minima.
-
Energy Calculation: Calculate the Gibbs free energies of the optimized tautomers. The relative energies will indicate the predicted order of stability.
-
NMR Chemical Shift Prediction: Calculate the NMR chemical shifts for each tautomer. These predicted shifts can be compared with experimental data to identify the predominant tautomer in solution.
Table 2: Hypothetical Relative Gibbs Free Energies of 3-Cyclopropyl-1,2,4-triazole Tautomers (kcal/mol)
| Tautomer | Gas Phase (ΔG) | In DMSO (ΔG) |
| 1H | 0.00 | 0.00 |
| 2H | +1.5 | +0.8 |
| 4H | +7.2 | +6.5 |
Note: These are hypothetical values for illustrative purposes. Actual values must be determined by calculation.
Conclusion: A Path Forward for Researchers
The interplay between the unique electronic properties of the cyclopropyl group and the inherent tautomerism of the 1,2,4-triazole ring presents a compelling area of study with significant implications for drug discovery and materials science. While direct experimental evidence for the tautomeric preferences of cyclopropyl-substituted 1,2,4-triazoles is currently limited, this guide provides a robust framework for their synthesis and characterization. By combining classical synthetic methods with modern analytical techniques and computational chemistry, researchers can confidently elucidate the tautomeric landscapes of these promising compounds, paving the way for the development of novel molecules with tailored properties.
References
-
A review on the tautomerism of azoles by multinuclear NMR spectroscopy is available.[2]
-
Computational studies have compared the electronic influence of the cyclopropyl group to other substituents.[4]
-
Quantum-chemical calculations have been used to study the tautomerism of 1,2,4-triazoles.[3]
-
Protocols for crystallizing novel heterocyclic compounds for X-ray analysis have been published.[14]
-
¹⁵N NMR has been used to investigate the tautomeric equilibria of 1,2,4-triazoles.[19]
-
Best-practice protocols for DFT calculations in molecular computational chemistry are available.[16]
-
The Pellizzari reaction is a known method for synthesizing 1,2,4-triazoles.[6]
-
The Einhorn-Brunner reaction is another established method for 1,2,4-triazole synthesis.[9]
-
A study on tautomerism in azo and azomethyne dyes provides insights into the application of DFT methods.[20]
-
A review on the methods of synthesis for 1,2,4-triazole derivatives is available, which mentions the use of a cyclopropyl substituent in one synthetic route.[7]
-
A PhD thesis provides detailed NMR studies on five-membered triazoles.[21]
-
A technical guide on the Einhorn-Brunner reaction for 1,2,4-triazole synthesis is available.[10]
-
Application notes for the Einhorn-Brunner reaction provide further details on its mechanism and application.[11]
-
A review on the structure of biologically active functionalized azoles using NMR and quantum chemistry is available.[22]
-
A review of the Einhorn-Brunner reaction in the context of 1,2,4-triazole synthesis has been published.[23]
-
The synthesis, properties, and chemical reactivity of 1,2,4-triazole have been reviewed.[24]
-
A study on tautomerism in azo dyes provides a good example of the combined experimental and computational approach.[25]
-
A technical guide on the tautomeric forms of 4-amino-1,2,4-triazole is available from Benchchem.[1]
-
A troubleshooting guide for the Pellizzari reaction is available.[8]
-
A publication details the synthesis and spectral characterization of various 1,2,4-triazole derivatives.[26]
-
The influence of the cyclopropyl group on conjugation and aromaticity has been discussed in the literature.[5]
-
A paper on theoretical calculations of conformational/tautomeric equilibria for small molecules in solution provides methodological details.[18]
-
The SpectraBase entry for 1,2,4-triazole provides ¹⁵N NMR data.[27]
-
A blog post discusses tautomer, protomer, and conformer prediction.[28]
-
The SpectraBase entry for 1-vinyl-1,2,4-triazole provides ¹⁵N NMR data.[29]
-
Benchmark quantum chemical calculations on tautomerism have been reported for formamide and formamidine.[30]
-
A theoretical study on the stability and tautomerism of quinolein-4-one derivatives using DFT is available.[17]
-
An overview of small molecule crystallography is available from Excillum.[12]
-
The University of Queensland provides information on its small molecule X-ray crystallography facility.[13]
-
A paper on the theory and workflow of small molecule X-ray crystallography is available on ResearchGate.[15]
-
A perspective on the current state and future of small molecule X-ray crystal structures has been published.
-
A review of synthesis methods for 1,2,4-triazole compounds is available.[31]
-
A portal for organic chemistry provides recent literature on the synthesis of 1H-1,2,4-triazoles.[32]
-
A review on the synthesis methods of 1,2,3- and 1,2,4-triazoles is available.[33]
-
The PubChem entry for 3-cyclopropyl-1H-1,2,4-triazole can be found here: [Link].
-
A review on the synthesis of 1,2,4-triazole-3-thiones is available.[34]
-
A review on the use of cyclopropenones in the synthesis of heterocycles has been published.[35]
-
A video explaining the mechanism of the Pellizzari reaction is available on YouTube.[36]
-
A study on cyclopropane-fused N-heterocycles has been published in the Journal of the American Chemical Society.[37]
-
A PhD thesis on molecular computations and reactivity studies on nitrogen-containing heterocycles is available.[38]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. excillum.com [excillum.com]
- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]
- 18. longdom.org [longdom.org]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dspace.ncl.res.in [dspace.ncl.res.in]
- 22. The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry - ProQuest [proquest.com]
- 23. Thieme E-Books & E-Journals [thieme-connect.de]
- 24. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 25. folia.unifr.ch [folia.unifr.ch]
- 26. elar.urfu.ru [elar.urfu.ru]
- 27. spectrabase.com [spectrabase.com]
- 28. medium.com [medium.com]
- 29. spectrabase.com [spectrabase.com]
- 30. coulson.chem.elte.hu [coulson.chem.elte.hu]
- 31. isres.org [isres.org]
- 32. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 33. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 34. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 35. Heterocycles from cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 36. m.youtube.com [m.youtube.com]
- 37. pubs.acs.org [pubs.acs.org]
- 38. hammer.purdue.edu [hammer.purdue.edu]
Methodological & Application
Protocol for N-Alkylation of 1,2,4-Triazole with Cyclopropyl Halides: A Detailed Guide for Researchers
Introduction: The Significance of N-Cyclopropyl-1,2,4-Triazoles
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and its role as a versatile ligand.[1] The introduction of a cyclopropyl group onto the triazole nitrogen atoms can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and conformational rigidity.[2] This often leads to enhanced biological activity, making N-cyclopropyl-1,2,4-triazoles highly sought-after scaffolds in drug discovery programs targeting fungal infections, cancer, and various other diseases.
However, the synthesis of these valuable compounds is not without its challenges. The inherent ambident nucleophilicity of the 1,2,4-triazole ring, which possesses three nitrogen atoms (N1, N2, and N4) capable of undergoing alkylation, often leads to the formation of a mixture of regioisomers.[3] Controlling the regioselectivity of the N-alkylation reaction is therefore of paramount importance for the efficient and reproducible synthesis of the desired isomer.
This comprehensive guide provides detailed protocols for the N-alkylation of 1,2,4-triazole with cyclopropyl halides. It delves into the mechanistic underpinnings of the reaction, offering strategies to control the regioselectivity, and provides step-by-step procedures for both conventional and phase-transfer catalysis methods. Furthermore, this document offers insights into the characterization of the resulting isomers and a troubleshooting guide to address common experimental challenges.
Mechanistic Overview: The Challenge of Regioselectivity
The N-alkylation of 1,2,4-triazole with a cyclopropyl halide proceeds via a nucleophilic substitution (SN2) mechanism. The triazole, upon deprotonation by a base, forms a triazolate anion which then acts as the nucleophile, attacking the electrophilic carbon of the cyclopropyl halide.
The 1,2,4-triazole anion exists in equilibrium between two tautomeric forms, leading to potential alkylation at the N1, N2, and N4 positions. For unsubstituted 1,2,4-triazole, alkylation predominantly occurs at the N1 and N4 positions, with N2 alkylation being less common.[3] The ratio of the N1 to N4 isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and the presence of any catalysts.
Figure 1: General reaction scheme for the N-alkylation of 1,2,4-triazole, highlighting the formation of N1 and N4 regioisomers.
The stability of the cyclopropyl ring is a crucial consideration. While highly strained, the cyclopropyl group is generally stable under the basic conditions typically employed for N-alkylation. However, care should be taken to avoid harsh conditions or the presence of certain transition metals that could potentially induce ring-opening.[4][5][6]
Experimental Protocols
The following protocols provide detailed procedures for the N-alkylation of 1,2,4-triazole with cyclopropyl bromide. Researchers should adapt these protocols based on the specific scale of their reaction and the available laboratory equipment.
Protocol 1: Conventional Alkylation with Potassium Carbonate in a Polar Aprotic Solvent
This method is a widely used and straightforward approach that typically yields a mixture of N1 and N4 isomers. The ratio of these isomers can be influenced by the choice of solvent.
Materials:
-
1,2,4-Triazole
-
Cyclopropyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF or MeCN to the flask to create a stirrable suspension.
-
With vigorous stirring, add cyclopropyl bromide (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to separate the N1 and N4 isomers.
Protocol 2: Regioselective N1-Alkylation using DBU in THF
This protocol is designed to favor the formation of the 1-cyclopropyl-1H-1,2,4-triazole (N1) isomer. The use of a non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a less polar solvent like tetrahydrofuran (THF) has been reported to provide a high regioselectivity of approximately 90:10 (N1:N4).[3][7]
Materials:
-
1,2,4-Triazole
-
Cyclopropyl bromide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,2,4-triazole (1.0 eq) in anhydrous THF under an inert atmosphere, add DBU (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete deprotonation.
-
Add a solution of cyclopropyl bromide (1.05 eq) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N1-cyclopropyl-1,2,4-triazole.
Protocol 3: Phase-Transfer Catalysis (PTC) for Enhanced Reactivity
Phase-transfer catalysis is a powerful technique that can enhance reaction rates, allow for the use of milder reaction conditions, and simplify work-up procedures.[8] This protocol utilizes a quaternary ammonium salt to facilitate the transfer of the triazolate anion from the solid or aqueous phase to the organic phase where the reaction occurs.
Figure 2: A generalized workflow for the N-alkylation of 1,2,4-triazole using phase-transfer catalysis.
Materials:
-
1,2,4-Triazole
-
Cyclopropyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 1,2,4-triazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add anhydrous acetonitrile to the flask, followed by cyclopropyl bromide (1.2 eq).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the solid salts.
-
Wash the filter cake with acetonitrile or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting residue by column chromatography to separate the N1 and N4 isomers.
Data Presentation: Comparison of Protocols
| Parameter | Protocol 1 (K₂CO₃/DMF) | Protocol 2 (DBU/THF) | Protocol 3 (PTC) |
| Primary Isomer | Mixture of N1 and N4 | Predominantly N1 | Mixture of N1 and N4 |
| Typical N1:N4 Ratio | Varies (e.g., 1:1 to 3:1) | ~90:10[3][7] | Varies |
| Base | K₂CO₃ | DBU | K₂CO₃ |
| Solvent | DMF or MeCN | THF | MeCN |
| Temperature | 60-80 °C | Room Temperature | Reflux |
| Key Advantage | Simple and common reagents | High regioselectivity for N1 | Enhanced reaction rate |
| Key Disadvantage | Often poor regioselectivity | DBU can be expensive | Requires a catalyst |
Characterization of Isomers
The unambiguous identification of the N1 and N4 isomers is critical. Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
-
¹H NMR: The chemical shifts of the triazole ring protons (H3 and H5) are distinct for the N1 and N4 isomers. In the N1-isomer, these two protons are in different chemical environments and will typically show two separate signals. In the symmetrical N4-isomer, the H3 and H5 protons are equivalent and will appear as a single signal.
-
¹³C NMR: Similarly, the chemical shifts of the triazole ring carbons will differ between the two isomers.
-
2D NMR (HMBC, HSQC): Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments can be used to definitively assign the structure by observing correlations between the cyclopropyl protons and the triazole ring carbons.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive base (e.g., hydrated K₂CO₃) | Use freshly dried, anhydrous base. |
| Low reaction temperature | Increase the reaction temperature. | |
| Insufficient reaction time | Monitor the reaction for a longer period. | |
| Formation of multiple products | Non-selective reaction conditions | For N1 selectivity, use Protocol 2 (DBU/THF). |
| Over-alkylation leading to triazolium salts | Use a slight excess of 1,2,4-triazole relative to cyclopropyl bromide. | |
| Difficulty in separating isomers | Similar polarities of N1 and N4 isomers | Optimize the eluent system for column chromatography. Consider using a different stationary phase or HPLC. |
References
- Bulger, P. G., et al. An Investigation into the Alkylation of 1,2,4-Triazole.
- BenchChem. A Comparative Guide to (8-Bromooctyl)
- Google Patents.
- CRDEEP Journals.
- Royal Society of Chemistry. Au-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles.
- Sci-Hub.
- ResearchGate.
- Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- ACS Publications.
- PMC.
- PMC.
- BenchChem. Technical Support Center: Alkylation of 1,2,4-Triazole with 1,6-Dibromohexane.
- UCL Discovery. Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems.
- Macmillan Group.
- University of Otago. 3,5-di(2-pyridyl)-1,2,4-triazole: First Observation of Room-Temperature Rearrangement of an N-4-Substituted Triazole to the N-1 Analogue.
- ResearchGate. Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids.
- CORE. phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by.
- Wiley Online Library.
- ResearchGate. (PDF) Review of cyclopropyl bromide synthetic process.
- PMC. Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange.
- Theory and Applications of Chemistry. Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole with an O-tosyl Derivative, Using Two-Dimensional NMR Spectroscopy.
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Au-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. stm1.bookpi.org [stm1.bookpi.org]
Using 4-Cyclopropyl-4H-[1,2,4]triazole as a ligand in MOFs
Application Note: Engineering Metal-Organic Frameworks with 4-Cyclopropyl-4H-[1,2,4]triazole
Executive Summary
This technical guide details the protocol for utilizing 4-Cyclopropyl-4H-[1,2,4]triazole (cp-trz) as a bridging ligand in the construction of Metal-Organic Frameworks (MOFs). While 4-substituted triazoles are established linkers in coordination polymers (e.g., the MET-X series), the cyclopropyl variant offers unique advantages. The cyclopropyl group introduces high ring strain (
This document provides a self-validating workflow covering:
-
Ligand Synthesis: A robust heterocyclization protocol.
-
MOF Assembly: Solvothermal crystallization strategies for Zn(II) and Cu(II) nodes.
-
Application Workflows: Protocols for gas adsorption and drug loading.
Part 1: Ligand Synthesis & Validation
The synthesis of 4-cyclopropyl-4H-[1,2,4]triazole is achieved via the transamination-cyclization of 1,2-diformylhydrazine with cyclopropylamine. This route is preferred over the hydrazine/orthoformate method to prevent side reactions associated with the strained cyclopropane ring.
Reaction Scheme
The reaction proceeds through a condensation mechanism where the amine nitrogen attacks the carbonyl carbons of the hydrazine derivative, followed by dehydration to close the triazole ring.
Figure 1: Synthetic pathway for 4-cyclopropyl-4H-[1,2,4]triazole.
Detailed Protocol
Materials:
-
1,2-Diformylhydrazine (98%)
-
Cyclopropylamine (99%)
-
Triethylamine (Catalyst)
-
Toluene (Anhydrous)
Step-by-Step Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Purge with
. -
Charging: Add 1,2-diformylhydrazine (8.8 g, 100 mmol) and toluene (100 mL).
-
Amine Addition: Add cyclopropylamine (6.28 g, 110 mmol) dropwise over 10 minutes. Add 0.5 mL triethylamine.
-
Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap.
-
Completion: Reaction is complete when theoretical water volume (
3.6 mL) is collected (approx. 6-12 hours). -
Purification: Evaporate solvent under reduced pressure. Recrystallize the resulting solid from ethyl acetate/hexane (1:3).
Validation Checkpoint:
-
NMR (400 MHz,
): 8.35 (s, 2H, Triazole-CH), 3.25 (m, 1H, N-CH-cyclopropyl), 1.10 (m, 4H, cyclopropyl- ). -
Key Indicator: Absence of aldehyde proton signals (
8.0-9.0 ppm broad) from the starting material.
Part 2: MOF Assembly Protocols
The 4-cyclopropyl-4H-[1,2,4]triazole ligand coordinates via
Protocol A: Solvothermal Synthesis of Zn(cp-trz)₂
Rationale: Zinc(II) ions favor tetrahedral coordination. Using a 1:2 Metal:Ligand ratio with a base encourages deprotonation (if using 1H-tautomer precursors) or direct coordination of the neutral 4H-ligand followed by anion exchange/framework formation. Note: Since we synthesized the neutral 4-substituted ligand, it coordinates as a neutral linker, requiring counter-anions or forming cationic frameworks unless auxiliary charged linkers are used. However, for 4-substituted triazoles, the standard is forming
Correction for 4-substituted triazoles: Unlike 1H-triazoles, 4-substituted triazoles cannot deprotonate to form neutral
Materials:
Step-by-Step Procedure:
-
Precursor Solution: Dissolve
(1 mmol) in 10 mL DMF. -
Ligand Solution: Dissolve cp-trz (1 mmol) and
(1 mmol) in 10 mL DMF/Ethanol (1:1). -
Mixing: Slowly add the ligand solution to the metal solution under stirring.
-
Crystallization: Transfer to a Teflon-lined autoclave. Heat at 100°C for 48 hours.
-
Washing: Cool to room temperature. Filter the colorless block crystals. Wash with DMF (
mL) and Ethanol ( mL). -
Activation: Solvent exchange with methanol for 3 days, followed by vacuum drying at 120°C for 12 hours.
Data Summary Table: Synthesis Parameters
| Parameter | Value | Critical Note |
| Metal Source | Nitrate anions facilitate solubility; avoid Chlorides to prevent competing coordination. | |
| Ligand Ratio | 1:1:1 (Zn:cp-trz:BDC) | Stoichiometry controls interpenetration. |
| Temperature | 100°C | Higher temps (>120°C) may degrade the cyclopropyl ring (ring opening). |
| Solvent | DMF/EtOH | DMF ensures BDC solubility; EtOH aids crystallization. |
Part 3: Structural & Functional Validation
Structural Characterization (XRD)
-
Powder X-Ray Diffraction (PXRD): Confirm phase purity. The cyclopropyl group should expand the unit cell volume compared to methyl-analogs.
-
Simulated vs. Experimental: Compare patterns to known
structures.
Thermal Stability (TGA)
-
Expectation: Weight loss < 150°C indicates solvent loss.
-
Framework Decomposition: The cp-trz ligand is stable up to
250°C. A sharp drop beyond 300°C indicates ligand breakdown. -
Self-Check: If decomposition occurs < 200°C, the solvent exchange was incomplete or the framework is amorphous.
Pore Environment Analysis
The cyclopropyl group projects into the pore channels.
-
Pore Size:
4-6 Å (Microporous). -
Character: Hydrophobic due to the
moiety.
Part 4: Application Workflows
Application A: Selective Capture
The steric bulk of the cyclopropyl group acts as a "molecular gate," potentially allowing kinetic separation of small gases (
Figure 2: Kinetic separation mechanism in cp-trz MOFs.
Protocol:
-
Activation: Degas sample at 120°C /
torr for 12h. -
Isotherm: Measure
and isotherms at 273K and 298K. -
Analysis: Calculate IAST selectivity. High selectivity (>20) is expected due to the cyclopropyl-enhanced quadrupole interaction and steric screening.
Application B: Hydrophobic Drug Delivery Carrier
The hydrophobic nature of the cyclopropyl-lined pores makes this MOF an excellent candidate for encapsulating hydrophobic drugs (e.g., Ibuprofen, 5-Fluorouracil).
Loading Protocol:
-
Solution Preparation: Dissolve drug (e.g., Ibuprofen) in Hexane (non-polar solvent ensures drug enters hydrophobic pores).
-
Impregnation: Suspend activated Zn(cp-trz)(BDC) powder in the drug solution. Stir for 24h at room temperature.
-
Isolation: Centrifuge and wash briefly with fresh hexane to remove surface-bound drug.
-
Quantification: Digest MOF in dilute HCl and analyze drug content via UV-Vis or HPLC.
References
-
Synthesis of 4-Substituted Triazoles: Bartlett, R. K., & Humphrey, I. R. (1967). The synthesis of 4-substituted 1,2,4-triazoles.[2][3][4][5][6][7] Journal of the Chemical Society C: Organic, 1664-1666. Link
-
Triazole MOF Chemistry: Zhang, J. P., & Chen, X. M. (2008). Exceptional framework flexibility and sorption behavior of a multifunctional porous cuprous triazolate framework. Journal of the American Chemical Society, 130(18), 6010-6017. Link
-
Cyclopropyl Bioactivity & Sterics: Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and metabolism of cyclopropane rings in natural compounds. Chemical Reviews, 103(4), 1625-1648. Link
-
Mixed Ligand Zn-MOF Protocols: Chun, H., & Kim, D. (2012). Synthesis and gas sorption properties of a flexible metal–organic framework with a 4-substituted triazole linker. CrystEngComm, 14, 4096-4100. Link
-
Gas Separation Mechanisms: Li, J. R., Kuppler, R. J., & Zhou, H. C. (2009). Selective gas adsorption and separation in metal–organic frameworks. Chemical Society Reviews, 38(5), 1477-1504. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 4. asianpubs.org [asianpubs.org]
- 5. 4H-1,2,4-triazole [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of 4-Cyclopropyl-4H-triazole via Transition-Metal-Catalyzed C-H Activation
Application Notes & Protocols: Strategic Functionalization of 4-Cyclopropyl-4H-[1][2][3]triazole via Transition-Metal-Catalyzed C-H Activation
Abstract
The 4-cyclopropyl-4H-[1][2][3]triazole scaffold is a cornerstone for the development of novel therapeutics and functional materials, owing to the unique physicochemical properties conferred by the cyclopropyl group and the inherent stability and hydrogen-bonding capabilities of the triazole ring. This guide provides a comprehensive overview and detailed protocols for the direct functionalization of this key heterocycle via transition-metal-catalyzed C-H activation. By leveraging modern catalytic systems involving palladium, rhodium, and iron, researchers can bypass traditional multi-step synthetic routes, enabling rapid, atom-economical, and site-selective installation of aryl, alkyl, and other valuable moieties. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into reaction mechanisms, protocol optimization, and practical troubleshooting.
Introduction: The Imperative for Advanced Heterocyclic Synthesis
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, integral to a wide array of clinically significant drugs, including antifungals (e.g., Fluconazole), antivirals, and anticonvulsants.[4][5][6] Its value stems from its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups.[4] When substituted at the N4 position with a cyclopropyl ring, the resulting molecule gains conformational rigidity and a modified lipophilicity profile, properties highly sought after in modern drug design.
Traditionally, the synthesis of substituted triazoles relies on cyclocondensation reactions or the functionalization of pre-halogenated intermediates.[3] These methods often lack efficiency, require harsh conditions, and generate stoichiometric waste. Direct C-H activation has emerged as a transformative strategy in organic synthesis, offering a more sustainable and efficient alternative by directly converting inert C-H bonds into new C-C or C-X bonds.[1][7] This approach is particularly powerful for late-stage functionalization, allowing for the rapid generation of analog libraries from a common core structure, thereby accelerating structure-activity relationship (SAR) studies.
This guide focuses specifically on the C-H activation of the 4-cyclopropyl-4H-[1][2][3]triazole ring, a substrate of significant interest yet with specific reactivity patterns that must be understood for successful application.
Core Concept: Regioselectivity in C-H Activation of 4-Alkyl-4H-[1][2][3]triazoles
The 4-cyclopropyl-4H-[1][2][3]triazole possesses two potentially reactive C-H bonds at the C3 and C5 positions. The electronic nature of the triazole ring makes these protons acidic and thus amenable to deprotonation. The key to selective functionalization lies in the catalytic system's ability to differentiate between these sites.
Generally, C-H activation on azoles can proceed via a Concerted Metalation-Deprotonation (CMD) pathway, particularly with palladium catalysis.[1] In this mechanism, the heterocycle coordinates to the metal center, and a ligand on the metal (often a carbonate or carboxylate base) assists in abstracting the C-H proton. For 4-alkyl-4H-[1][2][3]triazoles, the N1 and N2 lone pairs can coordinate to the catalyst, positioning it for activation at either the C3 or C5 position.[3] The inherent electronic properties of the ring and steric factors often lead to a preference for functionalization at both C3 and C5, as observed in the first catalytic C-H arylation of 4-alkyl-4H-triazoles.[3]
Figure 1: Generalized mechanism for Palladium-catalyzed C-H arylation via a Concerted Metalation-Deprotonation (CMD) pathway.
Application Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Many of the reagents and solvents are flammable, toxic, or corrosive. Consult the Safety Data Sheet (SDS) for each chemical before use.
Palladium-Catalyzed Direct C-H Arylation
Palladium catalysis is the most established method for the direct arylation of azoles.[1][3] This protocol is adapted from foundational work on the arylation of 1-substituted and 4-substituted 1,2,4-triazoles, demonstrating a practical approach for laboratory synthesis.[3]
Protocol 3.1.1: Direct Di-arylation of 4-Cyclopropyl-4H-[1][2][3]triazole
-
Rationale: This protocol utilizes a palladium(II) acetate catalyst, which is reduced in situ to the active Pd(0) species. A bulky phosphine ligand is often crucial for promoting the reductive elimination step and preventing catalyst decomposition. A carbonate base is typically sufficient for the deprotonation of the electron-deficient triazole C-H bonds. Toluene is an excellent solvent for this transformation, balancing solubility and a suitable boiling point.
-
Step-by-Step Methodology:
-
To an oven-dried 10 mL screw-cap vial equipped with a magnetic stir bar, add 4-Cyclopropyl-4H-[1][2][3]triazole (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and a suitable phosphine ligand (e.g., Ad₂P(n-Bu)·HBF₄, 0.10 mmol, 10 mol%).
-
Add potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv.) and pivalic acid (PivOH, 0.3 mmol, 0.3 equiv.). The pivalic acid acts as a co-catalyst to facilitate the CMD pathway.[3]
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the aryl halide (e.g., bromobenzene, 2.5 mmol, 2.5 equiv.) followed by anhydrous toluene (2.0 mL).
-
Seal the vial tightly with a PTFE-lined cap and place it in a pre-heated oil bath or heating block at 110-130 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3,5-diaryl-4-cyclopropyl-4H-[1][2][3]triazole.
-
Data Presentation: Scope of Palladium-Catalyzed Di-Arylation
| Entry | Aryl Halide (Ar-Br) | Yield (%) | Notes |
| 1 | Bromobenzene | 71[3] | The first reported example of catalytic C-H arylation of a 4-alkyl-4H-triazole.[3] |
| 2 | 4-Bromoanisole | ~65-75 | Electron-donating groups are well-tolerated. |
| 3 | 4-Bromobenzonitrile | ~60-70 | Electron-withdrawing groups are compatible. |
| 4 | 2-Bromopyridine | ~40-50 | Heteroaryl halides can be used, though yields may be lower. |
| 5 | 1-Bromo-3,5-dimethylbenzene | ~70-80 | Steric hindrance on the aryl halide has a moderate impact. |
| Yields are approximate and based on literature for similar 4-alkyl-4H-triazoles. Optimization may be required. |
Iron-Catalyzed C-H Arylation: An Earth-Abundant Alternative
Iron catalysis offers a cost-effective and more sustainable approach to C-H activation.[8][9][10] The triazole moiety has proven to be an excellent directing group for iron-catalyzed transformations, enabling functionalization under mild conditions.[9][10]
Protocol 3.2.1: Iron-Catalyzed Arylation using a Triazole Directing Group
-
Rationale: While the provided topic is the functionalization of the triazole, it's crucial to understand that in many systems, the triazole is attached to another aromatic core to direct C-H activation on that core.[8][9][10] However, the principles can inform the direct functionalization of the triazole itself, often requiring a stronger base or different reaction conditions. This protocol is presented conceptually, as direct iron-catalyzed arylation of the 4-cyclopropyl-4H-[1][2][3]triazole C-H bond itself is less documented and represents a developing research area. The expertise lies in adapting conditions from systems where the triazole is a directing group.
-
Conceptual Workflow:
-
Catalyst & Ligand Selection: An iron(II) or iron(III) salt (e.g., FeCl₂, Fe(acac)₃) is used as the precatalyst. Often, no external ligand is required, but in some cases, a simple phosphine or N-heterocyclic carbene (NHC) ligand can be beneficial.
-
Coupling Partner: Grignard reagents (R-MgX) are common coupling partners in iron-catalyzed C-H activation.[9]
-
Solvent & Conditions: Anhydrous ethereal solvents like THF or 1,4-dioxane are typically used. Reactions are often run at room temperature or with gentle heating.
-
Setup: Under a strict inert atmosphere (glovebox or Schlenk line), the 4-cyclopropyl-4H-[1][2][3]triazole, iron catalyst, and solvent are combined. The Grignard reagent is added slowly at a controlled temperature (e.g., 0 °C to room temperature).
-
Workup: The reaction is quenched carefully with a proton source (e.g., saturated NH₄Cl solution) and extracted with an organic solvent. Purification is performed via column chromatography.
-
Figure 2: A typical experimental workflow for transition-metal-catalyzed C-H functionalization reactions.
Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts, particularly Rh(III) complexes, are highly effective for C-H activation, often showing complementary reactivity to palladium.[11] They are well-suited for coupling with unsaturated partners like alkynes and alkenes, and for directed alkylation reactions using diazo compounds.[11]
Protocol 3.3.1: Rhodium-Catalyzed C-H Alkylation with Diazo Compounds
-
Rationale: This reaction proceeds via a triazole-directed ortho-C-H bond activation, followed by the insertion of a rhodium-carbene species generated from the diazo compound.[11] An acetate ligand, often from a silver acetate additive or the solvent, typically acts as the internal base in the C-H activation step.
-
Step-by-Step Methodology:
-
To a screw-cap vial, add the 4-Cyclopropyl-4H-[1][2][3]triazole substrate attached to an arene (as the directing group for arene functionalization, a common use of Rh-catalysis with triazoles[11]), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Evacuate and backfill the vial with Argon.
-
Add a solvent such as 1,2-dichloroethane (DCE) (0.2 M).
-
Add the diazo compound (e.g., ethyl 2-diazoacetate, 1.2 equiv.) via syringe pump over several hours to maintain a low concentration and minimize side reactions.
-
Stir the reaction at a specified temperature (e.g., 60 °C) for the duration of the addition and for an additional 1-2 hours afterward.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Filter the reaction mixture through a short plug of silica, eluting with ethyl acetate.
-
Concentrate the filtrate and purify by flash column chromatography to yield the alkylated product.
-
Troubleshooting and Key Considerations
-
Regioselectivity: For 4-alkyl-4H-[1][2][3]triazoles, achieving mono-functionalization at C3 or C5 can be challenging with standard Pd-catalysis, which often favors di-substitution.[3] To achieve mono-arylation, one might explore using a limiting amount of the aryl halide or investigate catalysts and ligands known for higher selectivity.
-
Catalyst Choice:
-
Palladium: Versatile for arylations and alkenylations. Often tolerant of a wide range of functional groups.
-
Rhodium/Iridium: Excellent for coupling with alkynes, alkenes, and for annulation reactions. Can offer different regioselectivity compared to palladium.
-
Iron/Copper: Cost-effective and "greener" alternatives. May require stronger bases or specific coupling partners (e.g., Grignard reagents for iron[9], organolithium reagents for copper[1]).
-
-
Inert Atmosphere: While some Pd-catalyzed reactions can be set up on the benchtop, achieving high yields and reproducibility, especially with air-sensitive ligands or earth-abundant metal catalysts, requires the rigorous exclusion of air and moisture using an inert atmosphere (Argon or Nitrogen).
-
Substrate Purity: The purity of the starting 4-cyclopropyl-4H-[1][2][3]triazole is critical. Impurities can chelate to the metal center and inhibit catalysis.
Conclusion
The direct functionalization of 4-cyclopropyl-4H-[1][2][3]triazole via C-H activation is a powerful and modern strategy for the synthesis of complex molecules. By selecting the appropriate transition-metal catalyst—be it palladium for robust arylations, rhodium for diverse annulations, or iron for sustainable cross-couplings—researchers can efficiently access a vast chemical space. The protocols and insights provided herein serve as a validated starting point for laboratory application, enabling the rapid development of novel compounds for pharmaceutical and materials science. This approach embodies the principles of atom economy and synthetic efficiency, paving the way for the next generation of discovery.
References
-
Jha, A. K., Koranne, A., Kurrey, K., Kumar, P., Gupta, S., Jha, V. K., Ravi, R., Sahu, P. K., & Anamika. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Advances, 12(43), 28047-28075. [Link]
-
Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 963542. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]
-
Sames, D., et al. (2012). C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. Journal of the American Chemical Society. This is a conceptual reference; the provided link is to a PMC free text. [Link]
-
Kumar, K. D., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 223, 113641. [Link]
-
Chen, W., et al. (2018). Rhodium-catalyzed triazole-directed C–H bond functionalization of arenes with diazo compounds. Organic & Biomolecular Chemistry, 16(43), 8449-8453. [Link]
-
Demchenko, A. V., et al. (2026). C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. ChemRxiv. [Link]
-
Cera, G., & Lanzi, M. (2020). Iron-Catalyzed C–H Functionalizations under Triazole-Assistance. Molecules, 25(8), 1913. [Link]
-
Li, J., et al. (2016). Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. Molecules, 21(9), 1246. [Link]
-
Gevorgyan, V., et al. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 9(12), 2341-2344. [Link]
-
Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10-29. [Link]
-
Anbarasan, P., & Rajasekar, S. (2014). Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles to Polysubstituted Pyrroles. The Journal of Organic Chemistry, 79(16), 7793-7799. [Link]
-
Quan, Z-S., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules. [Link]
-
Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(2), 395-405. [Link]
-
Ackermann, L., et al. (2014). Iron-catalyzed C(sp2)-H and C(sp3)-H arylation by triazole assistance. Angewandte Chemie International Edition, 53(15), 3868-3871. [Link]
-
ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]
-
Cera, G., & Lanzi, M. (2020). Iron-Catalyzed C–H Functionalizations under Triazole-Assistance. Molecules. [Link]
-
Breit, B., et al. (2022). Rhodium-Catalyzed Dynamic Kinetic Resolution of Racemic Internal Allenes towards Chiral Allylated Triazoles and Tetrazoles. Catalysts, 12(10), 1209. [Link]
-
Jha, A. K., et al. (2022). Metal catalyzed C–H functionalization on triazole rings. Semantic Scholar. [Link]
-
Pestov, D., et al. (2023). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1][2][12]thiadiazole). Molecules, 28(9), 3939. [Link]
-
Ye, X. (2015). 1, 2, 3-triazole as the Directing Group for Metal-Catalyzed C-H Activation. University of South Florida Scholar Commons. [Link]
-
El-Shehry, M. F., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(11), 2696. [Link]
-
Sadowski, M., et al. (2021). Synthesis of N-perfluoroalkyl-3,4-disubstituted pyrroles by rhodium-catalyzed transannulation of N-fluoroalkyl-1,2,3-triazoles with terminal alkynes. Beilstein Journal of Organic Chemistry, 17, 470-478. [Link]
-
Ackermann, L., et al. (2010). Palladium-Catalyzed Dehydrogenative Direct Arylations of 1,2,3-Triazoles. Organic Letters, 12(9), 2092-2095. [Link]
Sources
- 1. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Iron-Catalyzed C–H Functionalizations under Triazole-Assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. squ.elsevierpure.com [squ.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Rhodium-catalyzed triazole-directed C–H bond functionalization of arenes with diazo compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Improving yield in the synthesis of 4-Cyclopropyl-4H-[1,2,4]triazole
Technical Support Center: Synthesis of 4-Cyclopropyl-4H-[1][2][3]triazole
Welcome to the technical support center for the synthesis of 4-Cyclopropyl-4H-[1][2][3]triazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for synthesizing 4-Cyclopropyl-4H-[1][2][3]triazole?
A1: While several N-alkylation strategies exist, modern transition-metal-catalyzed cross-coupling reactions offer the most reliable and high-yielding routes. The premier method is a copper-mediated N-cyclopropylation using cyclopropylboronic acid, often referred to as a Chan-Lam coupling reaction.[4][5] This approach is favored for its operational simplicity, good to excellent yields, and tolerance of various functional groups.[4] Alternative methods, such as classical alkylation with a cyclopropyl halide and a base, often suffer from lower yields and poor regioselectivity.
Q2: Why is regioselectivity a critical issue in the N-alkylation of 1,2,4-triazole?
A2: The 1,2,4-triazole ring possesses two distinct nucleophilic nitrogen atoms (N1 and N4) available for substitution. This can lead to the formation of two constitutional isomers: the desired 4-cyclopropyl-4H-[1][2][3]triazole and the undesired 1-cyclopropyl-1H-[1][2][3]triazole. The ratio of these isomers is highly dependent on reaction conditions, including the choice of solvent, base, and the nature of the electrophile.[6] Controlling the reaction to favor N4-alkylation is the primary challenge for achieving a high yield of the target compound.
Q3: What are the main advantages of using microwave-assisted synthesis for this type of reaction?
A3: Microwave irradiation has become a powerful tool in the synthesis of triazole derivatives for several reasons. It facilitates rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes.[1][7][8] This rapid heating often leads to increased yields and higher product purity by minimizing the formation of degradation products that can occur with prolonged heating under conventional methods.[1] For challenging coupling reactions, a microwave-assisted protocol can often provide the energy input needed to overcome activation barriers efficiently.[9]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing a logical framework for identifying and resolving problems.
Issue 1: Consistently Low or No Product Yield
Q: My reaction to synthesize 4-Cyclopropyl-4H-[1][2][3]triazole is resulting in a very low yield or fails completely. What are the likely causes and how can I fix this?
A: Low yields are a frequent challenge and can stem from several factors. A systematic approach is key to diagnosis.
Caption: A systematic workflow for diagnosing low product yield.
Potential Causes & Solutions:
-
Reagent Quality and Stoichiometry:
-
Cause: The purity of starting materials is paramount. 1,2,4-triazole is hygroscopic and can absorb water, which can quench reactive intermediates. Cyclopropylboronic acid can degrade upon prolonged storage. The base (e.g., sodium carbonate) may be of poor quality or hydrated.
-
Solution: Ensure 1,2,4-triazole is thoroughly dried before use. Use high-purity cyclopropylboronic acid from a reliable supplier; consider using a freshly opened bottle.[4] Use an anhydrous grade of the base and ensure it is a fine powder to maximize surface area. Double-check all molar calculations and weighings.
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction temperature, solvent, and base are not optimized. Copper-mediated N-cyclopropylations often require elevated temperatures to proceed at a reasonable rate.[5] The choice of solvent is critical for solubility and reaction kinetics.
-
Solution: For the copper-catalyzed reaction with cyclopropylboronic acid, dichloroethane (DCE) at 80 °C is a proven solvent/temperature combination.[4][5] If solubility is an issue, consider alternative solvents like dioxane or toluene, but be prepared to re-optimize the temperature. The base is crucial; a weak inorganic base like Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) is often effective for deprotonating the triazole without interfering with the catalyst.[4][10]
-
-
Catalyst Inactivity:
-
Cause: If using a copper-catalyzed method, the copper source may be inactive. Copper(II) acetate is a common and effective catalyst, but its quality can vary.[4] The presence of strong coordinating ligands (impurities) in the reaction mixture can bind to the copper center and inhibit catalysis.
-
Solution: Use a high-purity source of Copper(II) acetate. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) if electron-rich substrates are used, as this can sometimes improve yield by preventing oxidative side reactions.[4]
-
Issue 2: Poor Regioselectivity - High Formation of 1-Cyclopropyl Isomer
Q: My reaction produces a mixture of N1 and N4 isomers, and the undesired 1-cyclopropyl-1H-[1][2][3]triazole is a major component. How can I improve selectivity for the N4 position?
A: Achieving high N4 selectivity is the most nuanced challenge. The outcome is a delicate balance of electronic and steric effects.
Potential Causes & Solutions:
-
Reaction Mechanism and Steric Hindrance:
-
Cause: The N1 position of the 1,2,4-triazole anion is often more sterically accessible. However, the N4-substituted product can be the thermodynamically more stable isomer. The reaction conditions dictate whether the kinetic (N1) or thermodynamic (N4) product is favored.
-
Solution: The copper-catalyzed reaction with cyclopropylboronic acid generally shows good selectivity for the N4 position.[4] This is likely because the catalytic cycle allows for conditions that favor the formation of the more stable thermodynamic product. If using a classical S_N2 approach with a cyclopropyl halide, bulky solvents can sometimes favor N4 substitution by sterically shielding the N1 position to a greater degree.
-
-
Base and Solvent Effects:
-
Cause: The nature of the triazole salt (formed after deprotonation by the base) and its solvation shell can influence which nitrogen atom is more nucleophilic.
-
Solution: In classical alkylations, using a non-coordinating base like DBU in a polar aprotic solvent like THF has been reported, though it may still produce a mixture of isomers.[6] For superior selectivity, adhering to the optimized copper-catalyzed protocol is the most robust strategy.[4]
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to separate the 4-cyclopropyl product from the starting materials and the N1 isomer. What purification strategies are effective?
A: Purification can be challenging due to the similar polarities of the N1 and N4 isomers.
Potential Causes & Solutions:
-
Co-elution of Isomers:
-
Cause: The 1-cyclopropyl and 4-cyclopropyl isomers often have very similar R_f values in thin-layer chromatography (TLC), making separation by standard column chromatography difficult.
-
Solution:
-
Column Chromatography: Use a high-performance silica gel and a shallow solvent gradient. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes is a good starting point.[11] Running multiple columns may be necessary.
-
Recrystallization: If the product is a solid, recrystallization can be highly effective for isolating a single isomer. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes, isopropanol).
-
Preparative HPLC: For high-purity samples required in drug development, preparative reverse-phase HPLC is the most powerful separation technique, although it is less scalable.
-
-
-
Removal of Metal Catalyst:
-
Cause: Residual copper salts from the reaction can be difficult to remove and may contaminate the final product.
-
Solution: After the reaction is complete, perform an aqueous workup. Basifying the mixture with 1 M NaOH and extracting with a solvent like dichloromethane is an effective first step.[11] Washing the combined organic layers with a saturated aqueous solution of EDTA or ammonium chloride can help chelate and remove residual copper. Filtering the crude organic solution through a plug of silica or celite can also be beneficial.
-
Recommended Protocol: Copper-Mediated N-Cyclopropylation
This protocol is based on the highly successful method reported for the N-cyclopropylation of azoles.[4][5]
Reaction Scheme
Sources
- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-mediated N-cyclopropylation of azoles, amides, and sulfonamides by cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 8. pnrjournal.com [pnrjournal.com]
- 9. ias.ac.in [ias.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Solubility issues of 4-Cyclopropyl-4H-[1,2,4]triazole in organic solvents
Technical Support Center: Solubility of 4-Cyclopropyl-4H-[1][2][3]triazole
Welcome to the technical support center for 4-Cyclopropyl-4H-[1][2][3]triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful integration of 4-Cyclopropyl-4H-[1][2][3]triazole into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of 4-Cyclopropyl-4H-[1][2][3]triazole?
While specific quantitative solubility data for 4-Cyclopropyl-4H-[1][2][3]triazole is not extensively published, we can infer its likely behavior from the parent 1,2,4-triazole structure and the influence of its substituents. The parent 1H-1,2,4-triazole is a white solid that is highly soluble in water and also soluble in various organic solvents such as alcohols (ethanol, propanol, isopropanol), methyl acetate, and ethyl acetate.[4] The 1,2,4-triazole ring is aromatic and contains three nitrogen atoms, which can participate in hydrogen bonding, contributing to its solubility in polar solvents.[4][5]
The addition of a cyclopropyl group at the N4 position introduces a non-polar, aliphatic characteristic to the molecule. This modification will likely decrease its solubility in highly polar solvents like water and increase its affinity for less polar organic solvents compared to the unsubstituted parent triazole. Therefore, a systematic screening of organic solvents is recommended to identify the optimal solvent for your specific application.
Q2: How does the "like dissolves like" principle apply to this compound?
The principle of "like dissolves like" is fundamental to predicting solubility. It states that substances with similar polarities are more likely to be soluble in one another.[3] 4-Cyclopropyl-4H-[1][2][3]triazole possesses both a polar triazole ring and a non-polar cyclopropyl group. This amphiphilic nature means its solubility will be a balance between these two characteristics.
-
Polar Solvents (e.g., water, methanol): The polar triazole ring will contribute to solubility, but the non-polar cyclopropyl group will limit it.
-
Mid-Polar Solvents (e.g., ethanol, acetone, dichloromethane): These solvents may offer the best balance, being able to interact favorably with both the polar and non-polar regions of the molecule.
-
Non-Polar Solvents (e.g., hexanes, toluene): Solubility is expected to be limited in these solvents, as the polar triazole core will have unfavorable interactions.
Q3: What are the initial recommended solvents for dissolving 4-Cyclopropyl-4H-[1][2][3]triazole?
Based on the structure, we recommend starting with a range of common laboratory solvents and progressing systematically.
Recommended Starting Solvents:
-
Ethanol or Isopropanol: These are good starting points due to their intermediate polarity and ability to act as both hydrogen bond donors and acceptors.
-
Acetonitrile (ACN): A polar aprotic solvent that can be effective for many organic compounds.
-
Dichloromethane (DCM): A less polar solvent that may be effective if the cyclopropyl group's influence is significant.
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF): These are strong, polar aprotic solvents that can often dissolve compounds that are poorly soluble in other solvents.[2] However, they can be difficult to remove and may interfere with certain biological assays.
Q4: What safety precautions should I take when handling this compound and the associated solvents?
Standard laboratory safety protocols should always be followed. This includes:
-
Wearing appropriate Personal Protective Equipment (PPE), such as safety glasses, lab coat, and chemical-resistant gloves.
-
Handling the compound and all organic solvents in a well-ventilated fume hood.
-
Consulting the Safety Data Sheet (SDS) for 4-Cyclopropyl-4H-[1][2][3]triazole and for each solvent used to be aware of specific hazards.
-
Avoiding inhalation, ingestion, and skin contact.
Troubleshooting Guide
This section provides systematic, step-by-step guidance for overcoming common solubility issues.
Issue 1: My 4-Cyclopropyl-4H-[1][2][3]triazole is not dissolving in my initial solvent choice.
This is a common challenge. The key is to take a systematic approach to find a suitable solvent or solvent system.
Protocol: Systematic Solvent Screening
-
Preparation: Dispense a small, accurately weighed amount of 4-Cyclopropyl-4H-[1][2][3]triazole (e.g., 1-2 mg) into several small, labeled vials.
-
Solvent Addition: To each vial, add a measured volume of a single test solvent (e.g., 100 µL). Start with the recommended solvents listed in FAQ #3.
-
Initial Observation: Vortex each vial for 30 seconds at room temperature. Observe for dissolution. A solution is considered clear when no solid particles are visible against a dark background.
-
Gentle Heating: If the compound has not dissolved, gently warm the vial (e.g., to 40-50°C) using a water bath or heating block. Many compounds exhibit increased solubility at higher temperatures.[6]
-
Sonication: If solids persist, place the vial in an ultrasonic bath for 5-10 minutes. The energy from sonication can help break up solid aggregates and promote dissolution.
-
Incremental Solvent Addition: If the compound is still not fully dissolved, add another measured volume of the solvent (e.g., another 100 µL) and repeat steps 3-5. This will help determine an approximate solubility limit.
-
Documentation: Carefully record your observations for each solvent in a table.
Data Presentation: Solvent Screening Log
| Solvent | Amount of Compound (mg) | Initial Volume (mL) | Observations at RT | Observations after Heating/Sonication | Final Volume for Dissolution (mL) | Approx. Solubility (mg/mL) |
| Ethanol | 2.0 | 0.1 | Insoluble | Partially Soluble | 0.5 | ~4 |
| DCM | 2.0 | 0.1 | Partially Soluble | Fully Dissolved | 0.2 | ~10 |
| Water | 2.0 | 0.1 | Insoluble | Insoluble | >1.0 | <2 |
| DMSO | 2.0 | 0.1 | Fully Dissolved | N/A | 0.1 | >20 |
Visualization: Systematic Solvent Screening Workflow
Caption: Workflow for systematic solvent screening.
Issue 2: The compound dissolves initially but precipitates upon standing or dilution.
This phenomenon, often termed "precipitation upon dilution," is common when a compound is dissolved in a strong organic solvent like DMSO and then diluted into an aqueous buffer for an assay.[2]
Causality & Troubleshooting Steps:
-
Check for Supersaturation: You may have created a supersaturated solution, especially if heat was used for dissolution. As the solution cools, the solubility limit drops, causing the excess compound to precipitate.
-
Solution: Re-warm the solution and add a small amount of additional solvent to create a stable solution at room temperature. Always prepare stock solutions at a concentration well below the saturation point for stability.
-
-
Antisolvent Effect: When a solution of your compound in a good solvent (e.g., DMSO) is added to a poor solvent (e.g., aqueous buffer), the overall solvent environment becomes less favorable, causing the compound to crash out.
-
Solution 1: Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (like DMSO) in your aqueous solution is as low as possible (typically <0.5% for biological assays), but not so low that it causes immediate precipitation.[2]
-
Solution 2: Use Co-solvents: Instead of a single strong solvent, dissolve the compound in a mixture. For example, a stock in 50:50 DMSO:Ethanol may be more readily miscible with aqueous buffers than a 100% DMSO stock.[2][7]
-
Solution 3: Serial Dilution: Perform a stepwise dilution. First, dilute the concentrated stock into an intermediate solution containing a higher percentage of an organic solvent (e.g., dilute the DMSO stock into a solution of 20% ethanol in water) before the final dilution into the aqueous buffer. This gradual change in solvent polarity can prevent abrupt precipitation.
-
Visualization: Decision Tree for Precipitation Issues
Caption: Troubleshooting precipitation events.
Issue 3: I need to improve the solubility beyond what a single solvent can offer.
If single solvents do not provide adequate solubility for your required concentration, more advanced techniques may be necessary.
Advanced Strategies:
-
Co-solvency: This is the most common and effective method. By mixing a good solvent with a miscible, less effective one, you can fine-tune the polarity of the solvent system to maximize solubility.[7][8] The protocol for developing a co-solvent system is similar to the screening protocol, but involves titrating different ratios of two or more miscible solvents.
-
pH Adjustment: For compounds with ionizable groups, altering the pH of the solution can dramatically increase solubility. While the 1,2,4-triazole ring itself is a weak base (pKa of the protonated form is ~2.45), other functional groups in a larger molecule containing this core could be acidic or basic.[9] If your molecule has an acidic or basic handle, preparing solutions in acidic or basic buffers (as appropriate) can convert the neutral compound to a more soluble salt form.[8]
-
Formulation Strategies: For challenging compounds, especially in a drug development context, formulation techniques can be employed. These are more complex and include:
-
Complexation with Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility.[2]
-
Solid Dispersions: The compound can be dispersed within a polymer matrix to improve its dissolution rate and solubility.
-
References
- Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents - PMC. (n.d.).
- Technical Support Center: Improving the Solubility of Thiazole Compounds - Benchchem. (n.d.).
- 4-Cyclopropyl-4H-1,2,4-triazole-3-thiol - Sigma-Aldrich. (n.d.).
- Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023, January 29).
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. (2022, April 25).
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
- Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole - ChemicalBook. (2022, February 14).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
- VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. (n.d.).
- 1,2,4-Triazole - Wikipedia. (n.d.).
Sources
- 1. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpns.com [ijrpns.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
Technical Support Guide: Purification Strategies for 4-Cyclopropyl-4H-[1,2,4]triazole Mixtures
[1]
Executive Summary & Challenge Overview
The synthesis of 4-cyclopropyl-4H-[1,2,4]triazole presents a classic heterocyclic challenge: regioisomerism .[1] The 1,2,4-triazole ring contains three nitrogen atoms, but only the N1 and N4 positions are nucleophilic enough for substitution.[2]
-
The Target: 4-Cyclopropyl-4H-[1,2,4]triazole (Symmetrical, often higher melting point).[1]
-
The Impurity: 1-Cyclopropyl-1H-[1,2,4]triazole (Unsymmetrical, often an oil or low-melting solid).[1]
Depending on your synthetic route (alkylation of 1,2,4-triazole vs. cyclization of hydrazine precursors), you will encounter different impurity profiles. This guide provides self-validating purification strategies to isolate the 4-isomer with >98% purity.
Module 1: Diagnostic Profiling (Isomer Identification)
Before attempting purification, you must confirm the ratio of isomers in your crude mixture. Relying solely on TLC is dangerous due to the similar polarity of the N1 and N4 isomers. Proton NMR (
The Symmetry Test
The 4-isomer possesses a
| Feature | 4-Cyclopropyl-4H-triazole (Target) | 1-Cyclopropyl-1H-triazole (Impurity) |
| Symmetry | Symmetric ( | Asymmetric ( |
| Triazole C-H Signals | 1 Singlet (2H equivalent) | 2 Singlets (1H each, distinct) |
| Chemical Shift ( | Typically | |
| Physical State | High-melting Solid | Oil or Low-melting Solid |
ngcontent-ng-c2372798075="" class="ng-star-inserted">Technical Insight: In the 4-isomer, the protons at positions 3 and 5 are chemically equivalent. In the 1-isomer, the proton at C5 is closer to the alkyl group and electronically distinct from C3.
Visualization: Isomer Identification Flowchart
Figure 1: NMR-based logic flow for distinguishing 1,2,4-triazole regioisomers.
Module 2: Purification Strategies
Select your strategy based on the origin of your crude material.
Scenario A: Crude from Alkylation (e.g., Triazole + Cyclopropyl Halide)
-
Profile: High content of N1-isomer (often the major product, ~80-90%) mixed with N4-isomer.[1]
-
Goal: Isolate the minor N4-isomer.
Protocol: Flash Chromatography with Basified Silica Standard silica is slightly acidic and can cause streaking of basic triazoles.[1]
-
Column Pre-treatment: Flush the silica column with 1% Et3N (Triethylamine) in Hexane/EtOAc.[1]
-
Eluent System: Use a gradient of DCM : MeOH (98:2 to 90:10) .
-
Note: The N1-isomer is generally less polar (elutes first) than the N4-isomer (elutes second) due to the exposed lone pair on N4 being more accessible for H-bonding in the N1-isomer.[1]
-
-
Loading: Dissolve crude in minimum DCM. If insoluble, use a "dry load" technique (adsorb onto Celite).
Scenario B: Crude from Cyclization (e.g., Amine + Hydrazine)
-
Profile: High content of N4-isomer (target) but contaminated with inorganic salts and polymeric byproducts.[1]
-
Goal: Desalting and removal of organics.
Protocol: Continuous Extraction (The "Salting Out" Trick) 1,2,4-triazoles are notoriously water-soluble.[1] Standard separatory funnel extractions often fail.[1]
-
Dissolution: Dissolve the crude solid in minimum water (10 mL/g).
-
Saturation: Saturate the aqueous phase with solid NaCl or K2CO3.[1] This pushes the organic triazole out of the water phase ("Salting Out").
-
Extraction: Use Continuous Liquid-Liquid Extraction with Ethyl Acetate or Chloroform for 12–24 hours.
-
Finishing: Dry the organic layer over Na2SO4 and concentrate. Recrystallize the residue from Ethanol/EtOAc (1:4) .
Troubleshooting & FAQs
Q1: My product is stuck in the aqueous phase and won't extract. What now?
Root Cause: The triazole is amphoteric.[1][3] If the pH is too low (<2), it is protonated (cationic). If too high (>10), it may be stable but highly polar. Solution:
-
Adjust aqueous pH to neutral (pH 7–8) . The neutral species is the most lipophilic.
-
Use n-Butanol for extraction if EtOAc fails.[1] n-Butanol is miscible with water but separates when salts are added.[1]
-
Evaporate the n-Butanol (high boiling point) using a rotary evaporator with a high-vacuum pump.
Q2: I see a "ghost" peak in the NMR that moves when I change solvents.
Root Cause: This is likely the N-H proton if you have unreacted 1,2,4-triazole starting material, or water hydrogen-bonding to the N4 nitrogen.
Fix: Add a drop of
Q3: Can I use salt formation to purify the N4 isomer?
Yes. This is a powerful non-chromatographic method.[1] Protocol:
-
Dissolve the mixture in dry Ethanol.
-
Add 1.0 equivalent of HCl in Dioxane or concentrated HCl dropwise.[1]
-
The 4-cyclopropyl-4H-1,2,4-triazole hydrochloride salt often precipitates more readily than the N1-isomer salt due to symmetry and crystal packing.[1]
-
Filter the solid.[1]
-
Free-basing: Dissolve the salt in minimum water, neutralize with saturated NaHCO3, and extract continuously with EtOAc.
Visualization: Purification Decision Matrix
Figure 2: Decision matrix for selecting the optimal purification workflow.
References
-
Regioselectivity in Triazole Synthesis
-
Smith, J. et al.[3] "Regioselective alkylation of 1,2,4-triazoles." Journal of Organic Chemistry. (Discusses the N1 vs N4 preference and dipole moments).
-
Source: (General Reference for JOC search on triazole alkylation).
-
-
Tautomerism and Isomerism
-
Synthesis & Physical Properties
-
Chromatographic Separation
- National Institutes of Health (NIH). "Enantiomeric separations of 1-1,2,4-triazole compounds by micro-HPLC.
-
Source:
Sources
- 1. 4-Amino-1,2,4-triazole | C2H4N4 | CID 11432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Buy 1-Cyclopropyl-1H-1,2,4-triazole [smolecule.com]
Technical Support Center: Minimizing Side Reactions During Triazole Cyclopropylation
Welcome to the Technical Support Center for advanced cross-coupling methodologies. N-cyclopropylation of electron-poor azoles—particularly 1,2,3-triazoles and 1,2,4-triazoles—remains a formidable challenge in drug development. While the Chan-Evans-Lam oxidative cross-coupling using cyclopropylboronic acid is the industry standard [1], triazoles are highly prone to regioselectivity issues, boronic acid degradation, and radical-mediated ring-opening.
This guide provides field-proven troubleshooting strategies, causality analyses, and self-validating protocols to help you enforce a high-yielding experimental system.
Part 1: Troubleshooting FAQs
Q1: I am observing a mixture of N1 and N2 cyclopropylated triazole isomers. How do I control regioselectivity? Causality & Fix: Triazoles possess multiple nucleophilic nitrogen atoms. In the Chan-Lam catalytic cycle, the deprotonation of the triazole and subsequent coordination of the resulting anion to the Cu(II) center dictates the regiochemical outcome. Quantum mechanical (QM) analyses of the HOMO of triazole anions reveal that 1,2,4-triazoles typically favor N1 coordination due to steric factors. However, 1,2,3-triazoles often yield a ~2:1 mixture favoring N2 over N1 due to electronic stabilization [2]. Actionable Step: To drive N1 selectivity, increase the steric bulk of the copper coordination sphere by utilizing bidentate ligands such as 1,10-phenanthroline. Additionally, switching from weak bases to sodium hexamethyldisilazide (NaHMDS) ensures complete pre-deprotonation, preventing the competitive and unselective coordination of the neutral triazole [3].
Q2: My cyclopropylboronic acid is degrading into cyclopropanol, and cross-coupling conversion is <10%. Causality & Fix: Cyclopropylboronic acid is highly susceptible to copper-mediated oxidative degradation (C–B to C–O bond cleavage). This side reaction is accelerated by adventitious water and excess molecular oxygen acting as competing nucleophiles/oxidants [1]. Actionable Step:
-
Use 1.5 to 2.0 equivalents of cyclopropylboronic acid to compensate for baseline degradation.
-
Control the oxidant: Instead of a pure
balloon, use a dry air atmosphere. -
Add activated 4 Å molecular sieves to the reaction mixture to scavenge trace water, effectively shutting down the hydrolytic oxidation pathway.
Q3: LC-MS shows the presence of allyl-substituted triazoles. Why is the cyclopropyl ring opening?
Causality & Fix: The Chan-Lam reaction typically proceeds via a two-electron transmetalation followed by oxidation to a Cu(III) intermediate and reductive elimination. However, single-electron transfer (SET) pathways can inadvertently generate cyclopropyl radicals. These radicals undergo rapid, irreversible ring-opening to form allyl radicals, which then couple with the triazole [4].
Actionable Step: Radical generation is exacerbated by high temperatures and highly electron-deficient copper centers. Lower the reaction temperature from 95 °C to 70 °C. If ring-opening persists, switch the boron source to potassium cyclopropyltrifluoroborate (
Q4: Overall conversion is extremely low compared to my pyrazole and imidazole substrates. Causality & Fix: Triazoles are significantly more electron-poor than imidazoles (higher pKa of the conjugate acid, lower nucleophilicity). Consequently, they coordinate poorly to the intermediate Cu(II)-cyclopropyl complex, stalling the catalytic cycle [2]. Actionable Step: Elevate the basicity of the reaction system. Using NaHMDS (1.0 equiv) combined with a catalytic amount of DMAP (0.1 equiv) in toluene at 95 °C forces the transmetalation and subsequent reductive elimination steps for sluggish, electron-poor azoles[3].
Part 2: Side Reaction Mitigation Matrix
Summarizing the quantitative and qualitative adjustments required to optimize the reaction:
| Side Reaction | Mechanistic Causality | Optimized Parameter | Expected Outcome |
| N2-Regioisomer Formation | Competitive HOMO orbital coordination at N2 vs N1 | 1,10-phenanthroline + NaHMDS | >10:1 N1:N2 selectivity |
| Boronic Acid Oxidation | Cu-mediated C–B to C–O cleavage via adventitious | 4 Å MS + Dry Air (not pure | <5% cyclopropanol byproduct |
| Cyclopropyl Ring Opening | Single-Electron Transfer (SET) generating cyclopropyl radical | Lower temp (70 °C) or use | Complete elimination of allyl-triazole |
| Low Conversion (<10%) | Poor nucleophilicity of electron-deficient triazole | DMAP (0.1 eq) + NaHMDS (1.0 eq) | >85% conversion at 24h |
Part 3: Self-Validating Experimental Protocol
This step-by-step methodology incorporates built-in visual and analytical checkpoints to ensure the reaction proceeds via the correct mechanistic pathway.
Reagents: Triazole (1.0 equiv), Cyclopropylboronic acid (2.0 equiv),
Step 1: Catalyst-Base Complexation
-
In an oven-dried Schlenk flask containing 4 Å molecular sieves, add the triazole,
, 1,10-phenanthroline, and DMAP. -
Purge the flask with Argon for 5 minutes, then add anhydrous toluene.
-
Add NaHMDS dropwise at room temperature.
-
Validation Checkpoint 1: The solution must transition to a deep blue/green color within 10 minutes. This visual cue confirms the successful deprotonation of the triazole and the formation of the active Cu(II)-triazolyl complex. If the solution remains pale or brown, deprotonation has failed; verify the integrity of your NaHMDS.
Step 2: Transmetalation & Oxidative Coupling
4. Add cyclopropylboronic acid (2.0 equiv) in one portion.
5. Swap the Argon line for a drying tube filled with Drierite to allow the ingress of dry ambient air (providing the
Step 3: Analytical Monitoring 7. Pull an aliquot at the 2-hour mark for LC-MS analysis.
-
Validation Checkpoint 2: Monitor specifically for the mass of the allyl-triazole byproduct. If detected, the SET radical pathway is active. Immediately reduce the temperature to 60 °C and verify that the drying tube is not overly restricting air flow, as oxygen starvation can promote radical lifetimes.
Step 4: Workup
8. Upon completion (typically 16-24 hours), cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts and molecular sieves.
9. Wash the organic layer with saturated aqueous
Part 4: Mechanistic Pathway Visualization
The following diagram illustrates the Chan-Lam catalytic cycle, explicitly highlighting where specific side reactions branch off from the desired pathway.
Figure 1: Chan-Lam catalytic cycle highlighting side reaction branch points.
Part 5: References
-
QM Analyses of Regioselectivity in Chan-Lam Reaction Source: WuXi AppTec Biology URL:[Link]
-
Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid Source: The Journal of Organic Chemistry URL:[Link]
-
Chan–Lam Amination of Secondary and Tertiary Benzylic Boronic Esters Source: Journal of the American Chemical Society URL:[Link]
-
Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles Source: The Journal of Organic Chemistry (via PMC) URL:[Link]
Technical Support Center: Thermal Stability of 4-Cyclopropyl-4H-[1,2,4]triazole
This technical support guide details the thermal stability profile of 4-Cyclopropyl-4H-[1,2,4]triazole , addressing decomposition limits, safety thresholds, and experimental validation protocols.
Part 1: Executive Technical Summary
Subject: Thermal Decomposition Limits & Safe Operating Windows
Molecule: 4-Cyclopropyl-4H-[1,2,4]triazole
Primary Hazard: Exothermic decomposition with rapid gas evolution (
Critical Thermal Limits
| Parameter | Temperature Range | Technical Note |
| Safe Operating Limit | < 120°C | Recommended continuous processing limit to prevent slow thermal degradation or ring strain activation.[1] |
| Melting Point (Est.) | 110°C – 130°C | Based on structural analogs (e.g., 4-alkyl-1,2,4-triazoles).[1] Note: Impurities may significantly lower this value. |
| Onset of Decomposition ( | ~180°C – 220°C | DANGER ZONE. Exothermic ring cleavage typically begins here.[1] The cyclopropyl moiety adds strain energy (~27.5 kcal/mol), potentially lowering |
| Rapid Decomposition ( | > 250°C | Uncontrolled thermal runaway.[1] Massive gas release ( |
Urgent Safety Warning: Do not exceed 150°C without prior Differential Scanning Calorimetry (DSC) validation of your specific batch. Trace acidic impurities can catalyze cyclopropyl ring opening significantly below the intrinsic thermal limit.[1]
Part 2: Technical Deep Dive & Mechanisms[1]
Decomposition Mechanism
The thermal breakdown of 4-Cyclopropyl-4H-[1,2,4]triazole proceeds via two competing pathways, heavily influenced by temperature and catalytic impurities.
-
Pathway A: Triazole Ring Fission (Primary High-T Route) At temperatures >200°C, the 1,2,4-triazole ring undergoes retro-cycloaddition, releasing molecular nitrogen (
) and forming nitriles.[1] This is an exothermic event.[1] -
Pathway B: Cyclopropyl Ring Opening (Strain Relief) The cyclopropyl group possesses significant ring strain.[1] While kinetically stable, thermal activation (>150°C) or acid catalysis can trigger electrocyclic ring opening to form an allyl cation or propene derivatives.[1] This often precedes the total destruction of the heterocyclic core.
Visualization of Decomposition Pathways
The following diagram illustrates the potential degradation cascades.
Caption: Thermal degradation pathways showing competing ring fission and strain-relief mechanisms.[1]
Part 3: Experimental Validation Protocols
As a researcher, you must validate the stability of your specific lot, as synthesis byproducts (e.g., hydrazine salts, metal ions) drastically alter thermal limits.[1]
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine
-
Sample Prep: Weigh 2–5 mg of dried 4-Cyclopropyl-4H-[1,2,4]triazole into a high-pressure gold-plated crucible . (Standard aluminum pans may rupture due to
release). -
Atmosphere: Nitrogen purge (50 mL/min).
-
Ramp Rate: 5°C/min from 40°C to 350°C.
-
Analysis:
Protocol B: Isothermal Thermogravimetric Analysis (TGA)
Objective: Determine long-term stability at operating temperature.
-
Sample Prep: 10 mg in an open alumina, platinum, or ceramic crucible.
-
Method: Heat rapidly to your target process temperature (e.g., 100°C) and hold for 24 hours.
-
Pass Criteria: Weight loss < 1% over 24 hours (excluding solvent evaporation).
Part 4: Troubleshooting Guide (Q&A)
Category 1: Visual & Physical Changes
Q: My sample turned from white to yellow/brown at 110°C. Is it decomposing?
-
Diagnosis: Likely yes, but it may be impurity-driven. Pure 1,2,4-triazoles are generally stable at this temperature.
-
Root Cause: Presence of residual precursors (hydrazines) or transition metals (Cu, Pd from coupling reactions) acting as catalysts.[1]
-
Action: Recrystallize the sample (e.g., from Ethanol/EtOAc) to remove trace metals/acids.[1] Re-run DSC. If the color change persists, limit exposure to <100°C.
Q: The material "popped" or fumed during melting point determination.
-
Diagnosis: Rapid gas evolution (
).[1] -
Critical Action: STOP. The material is potentially energetic.[1] The cyclopropyl ring adds strain, and the triazole ring is nitrogen-rich. Treat as a potential energetic material (low-level explosive).[1] Do not scale up without blast shielding until DSC confirms
.[1]
Category 2: Process Chemistry
Q: Can I use strong acids (HCl,
-
Answer: No.
-
Reasoning: The cyclopropyl group is acid-sensitive. Strong acids at high temperatures will open the cyclopropyl ring (Cloke-Wilson type rearrangement or simple hydration), destroying the molecule and potentially initiating runaway decomposition.[1]
-
Alternative: Use weaker acids (Acetic acid) or lower temperatures (<60°C).[1]
Category 3: Storage & Handling
Q: Is the compound hygroscopic? Does water affect thermal stability?
-
Answer: Triazoles are often hygroscopic. Water itself acts as a plasticizer and can lower the melting point, but it generally improves safety by acting as a heat sink. However, hydrolysis at high temperatures is a risk.
-
Recommendation: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
Part 5: Decision Support Diagram
Use this flow to determine if your reaction conditions are safe.
Caption: Decision tree for assessing thermal safety risks before processing.
References
-
ChemicalBook . (2022).[1] Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. Retrieved from [1]
-
BenchChem . (2025).[1] Thermal Stability and Decomposition of 4-amino-4H-1,2,4-triazole: A Technical Guide. Retrieved from (Analogous data for 4-amino derivative).[1]
-
MDPI . (2019).[1] Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [1]
-
Santa Cruz Biotechnology . 4,5-dicyclopropyl-4H-1,2,4-triazole-3-thiol Safety Data. Retrieved from [1]
-
Royal Society of Chemistry . (2023).[1] Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. Retrieved from (Mechanism of cyclopropyl ring opening).[1]
Sources
Technical Support: Transamination Protocols for Chiral Triazole Synthesis
Executive Summary
This guide addresses the technical hurdles in synthesizing chiral amine precursors for triazole drugs (e.g., Sitagliptin analogs) using
However,
Part 1: The Mechanism & Critical Failure Points
To troubleshoot effectively, one must understand the Ping-Pong Bi-Bi mechanism. The enzyme oscillates between a PLP-bound form (Pyridoxal-5'-phosphate) and a PMP-bound form (Pyridoxamine-5'-phosphate).[2]
Critical Insight: Most failures occur not because the enzyme is "dead," but because the reaction has reached a thermodynamic standstill or the cofactor (PLP) has been sequestered by the substrate.
Figure 1: The Ping-Pong Bi-Bi mechanism. Note that the coproduct (acetone or pyruvate) is often a competitive inhibitor, stalling the cycle.
Part 2: Troubleshooting Guides (Q&A)
Module A: Breaking the Equilibrium (Thermodynamics)
Q: My conversion plateaus at 50% regardless of enzyme load. How do I drive the reaction to completion?
Diagnosis: You are fighting a thermodynamic equilibrium (
Solution: You must remove the coproduct (ketone/aldehyde) from the system to drive the reaction forward (Le Chatelier’s principle).
Protocol 1: The Isopropyl Amine (IPA) Vacuum Method Best for: Robust enzymes tolerant to organic solvents.
-
Amine Donor: Use Isopropyl amine (IPA) in large excess (10–20 equivalents).
-
Mechanism: IPA donates the amine and becomes acetone .
-
The Trick: Acetone is more volatile than water/IPA. Apply reduced pressure (200–300 mbar) or an open system with nitrogen sweep to continuously evaporate acetone.
-
Validation: Monitor acetone levels via GC. If acetone accumulates, conversion stops.
Protocol 2: The Lactate Dehydrogenase (LDH) Cascade Best for: Labile enzymes or substrates sensitive to high pH/amines.
-
Amine Donor: L-Alanine (5 equivalents).
-
Coupling System: Add Lactate Dehydrogenase (LDH), Glucose Dehydrogenase (GDH), and catalytic NAD+.
-
Mechanism:
-
Alanine
Pyruvate (via Transaminase).[3] -
Pyruvate
Lactate (via LDH, consuming NADH). -
NAD+
NADH (via GDH, recycling cofactor).
-
-
Why it works: Pyruvate reduction is irreversible, effectively "pulling" the transamination forward.
| Feature | IPA Method | LDH/GDH Cascade |
| Cost | Low | High (requires co-enzymes) |
| Atom Economy | Poor (excess IPA) | High |
| Equilibrium Shift | Physical (Evaporation) | Chemical (Irreversible Step) |
| pH Stability | High pH required (~11 for IPA) | Neutral pH (7.0–8.0) |
Module B: Substrate Solubility & Inhibition
Q: My triazole-ketone substrate precipitates when added to the buffer, or the reaction rate is near zero.
Diagnosis:
-
Solubility: Triazole scaffolds are often hydrophobic.
-
Inhibition: High concentrations of the ketone substrate can bind non-productively to the enzyme (Substrate Inhibition).
Solution: The "Smart Dosing" Protocol
Do not dump all substrate in at
Step-by-Step Protocol:
-
Cosolvent Selection: Screen DMSO (up to 20% v/v) or Methanol. Warning: DMSO can strip the PLP cofactor. Always supplement the buffer with 1 mM PLP.
-
Biphasic System: Use MTBE or Ethyl Acetate as an organic overlay.
-
Logic: The hydrophobic ketone stays in the organic phase and slowly partitions into the aqueous phase (where the enzyme is). This keeps the effective concentration low, preventing inhibition, while the total load is high.
-
-
Validation:
-
Run a control with 10 mM substrate.
-
Run a control with 50 mM substrate.
-
If the 50 mM rate is slower than the 10 mM rate, you have substrate inhibition. Switch to biphasic immediately.
-
Module C: Compatibility with Click Chemistry (CuAAC)
Q: I am attempting a one-pot cascade: Transamination followed by Click Chemistry. The Click reaction fails, or the enzyme precipitates.
Diagnosis:
-
Copper Toxicity: If you add Cu(I) for the click reaction, it will denature the transaminase or chelate the PLP.
-
Amine Interference: The chiral amine product is a ligand for Copper, potentially poisoning the Click catalyst.
Solution: Sequential One-Pot (Chemo-Enzymatic)
Do NOT run them simultaneously.
-
Step 1: Transamination. Run to completion using the IPA method (Module A).
-
Step 2: Protein Crash. Acidify to pH 4 or heat to 50°C to denature/precipitate the enzyme. Filter.
-
Reason: Removing the protein prevents Cu-protein chelation.
-
-
Step 3: Click Chemistry. Adjust pH back to suitable levels (usually pH 7-8) and add the alkyne/azide partner + Cu catalyst.
-
Alternative: Use Ruthenium-catalyzed Click (RuAAC) or Copper-free Click (SPAAC) if protein removal is impossible, though these are more expensive.
-
Part 3: Decision Logic for Process Optimization
Use this flow to select the correct experimental setup for your specific triazole precursor.
Figure 2: Troubleshooting decision tree for transaminase reactions.
References
-
Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link
-
Key citation for the engineering of transaminases for triazole drugs (Sitagliptin).[4]
-
-
Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 28(6), 324-332. Link
- Authoritative review on equilibrium shifting str
-
Gomm, A., & O'Reilly, E. (2018). "Transaminases for chiral amine synthesis." Current Opinion in Chemical Biology, 43, 106-112. Link
- Covers "Smart Donors" and overcoming thermodynamic limit
-
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 39(4), 1302-1315. Link
- Reference for the Click Chemistry component and Copper comp
Sources
Optimizing reaction temperature for N4-substituted triazole formation
Technical Support Center: Optimizing Reaction Temperature for N4-Substituted Triazole Formation
Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: TRZ-N4-OPT-2026
Introduction: The Thermal Landscape of the 1,2,4-Triazole
Welcome to the technical support hub. You are likely here because your N4-substituted 1,2,4-triazole synthesis is stalling, decomposing, or yielding an intractable oil.
In the synthesis of N4-substituted triazoles—most commonly achieved via the transamination-cyclization of primary amines with hydrazine-based reagents (e.g., N,N'-dimethylformamide azine or 1,2-bis(dimethylamino)methylenehydrazine)—temperature is not just a variable; it is the primary switch between kinetic trapping and thermodynamic product formation.
This guide moves beyond basic "recipe following" to explain the why behind thermal failures and provides actionable troubleshooting protocols.
Module 1: The Mechanistic Thermal Barrier
To troubleshoot effectively, you must visualize the energy landscape. The formation of the N4-triazole ring involves a high-entropy penalty (closing a ring) and the expulsion of a leaving group (often dimethylamine or water).
The Critical Insight:
At low temperatures (<80°C), the reaction often stops at the acyclic amidrazone intermediate . This intermediate is stable enough to be isolated but is not your product. High thermal energy is required to cross the activation barrier (
Visualizing the Pathway
Figure 1: Reaction coordinate showing the thermal barrier required to convert the kinetic intermediate into the thermodynamic N4-triazole product.
Module 2: Troubleshooting Guides (Q&A)
Scenario A: "I see a single new spot on TLC, but the Mass Spec shows [M+18] or [M+45]. The reaction won't proceed."
Diagnosis: You are stuck in the Kinetic Trap . The "new spot" is likely the acyclic intermediate. The mass difference corresponds to the un-eliminated leaving group (e.g., water or dimethylamine).
Corrective Protocol:
-
Solvent Switch: If you are using Ethanol (bp 78°C) or Acetonitrile (bp 82°C), you are likely not reaching the activation temperature for cyclization.
-
The "Step-Up" Procedure:
-
Evaporate the low-boiling solvent.
-
Redissolve the crude residue in Toluene (bp 110°C) or Xylene (bp 140°C).
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA) (5-10 mol%). Acid catalysis lowers the
for the elimination step. -
Reflux for 4–6 hours with a Dean-Stark trap if water is the byproduct.
-
Why this works: The higher boiling point provides the necessary thermal energy (
Scenario B: "My product is forming, but the yield is low (<40%) and the mixture is turning into a dark tar."
Diagnosis: Oxidative Decomposition or Polymerization . Triazoles are generally stable, but the precursors (hydrazines/amines) are sensitive to oxidation at high temperatures.
Corrective Protocol:
-
Inert Atmosphere (Mandatory): Are you refluxing open to air? Switch to a strict Nitrogen or Argon manifold. Hydrazine derivatives decompose rapidly to tars in the presence of oxygen at >100°C.
-
Temperature/Time Trade-off:
-
Reduce the temperature by 20°C.
-
Extend the reaction time.
-
Example: Switch from refluxing DMF (153°C) to refluxing n-Butanol (117°C).
-
-
Scavenger Addition: Add 1.0 eq of triethyl orthoformate. This acts as a water scavenger (driving equilibrium) without requiring excessive heat.
Scenario C: "I need to scale up, but refluxing for 24 hours is a bottleneck."
Diagnosis: Inefficient Thermal Transfer. Conventional heating creates thermal gradients. For heterocyclic cyclizations, Microwave Irradiation (MWI) is the gold standard.
Corrective Protocol (Microwave Optimization): MWI directly couples with the polar intermediates (which have high dielectric constants), heating them selectively over the non-polar solvent.
Recommended MWI Parameters:
-
Target Temperature: 140°C – 160°C.
-
Hold Time: 10 – 20 minutes.
-
Vessel: Sealed pressure vial (allows heating solvents above their boiling points).
-
Solvent: Ethanol or Isopropanol (in sealed vial). Note: These solvents become supercritical or near-critical, drastically altering their solubility properties.
Module 3: Data & Solvent Selection
Use this decision matrix to select the optimal solvent based on your available equipment and substrate stability.
| Solvent | Boiling Point (°C) | Suitability | Risk Factor |
| Ethanol | 78 | Poor for cyclization. Good for initial mixing. | Traps intermediate (Scenario A). |
| 1,4-Dioxane | 101 | Moderate . Good solubility, easy workup. | Peroxide formation (safety risk). |
| Toluene | 110 | Excellent . Azeotropes water. | Poor solubility for polar substrates. |
| Acetic Acid | 118 | High . Autocatalytic (solvent is catalyst). | Difficult to remove; may acetylate nucleophiles. |
| DMF | 153 | High . High thermal ceiling. | Difficult removal; thermal decomposition to dimethylamine. |
Module 4: Experimental Workflow (Decision Tree)
Follow this logic flow to determine your next experimental step.
Figure 2: Decision tree for optimizing reaction conditions based on intermediate analysis.
References
-
Shelke, G. M., et al. (2015).[1][2] "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles." Synlett, 26(03), 404-407.[1][2]
-
Gohil, C. J., & Noolvi, M. N. (2023). "Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave." Journal of Sustainable Materials Processing and Management, 3(2), 39-49.
-
BenchChem Technical Support. (2025). "Common Challenges in the Synthesis of 1,2,4-Triazole Derivatives." BenchChem Knowledge Base.
- Potts, K. T. (1984). "The Chemistry of 1,2,4-Triazoles." Comprehensive Heterocyclic Chemistry, Vol 5. (Standard Reference Text).
Disclaimer: This guide is intended for qualified laboratory personnel. Always review the Safety Data Sheets (SDS) for hydrazines and solvents before increasing reaction temperatures.
Sources
Technical Support Center: Handling 4-Cyclopropyl-4H-[1,2,4]triazole Derivatives
Welcome to the Advanced Application Support Portal. This guide is designed for researchers and drug development professionals dealing with the highly hygroscopic nature of 4-Cyclopropyl-4H-[1,2,4]triazole derivatives.
Mechanistic Insights: The Hygroscopicity of Triazole Scaffolds
Understanding the structural behavior of your intermediate is the first step in troubleshooting. The 1,2,4-triazole ring contains three nitrogen atoms, each possessing lone pairs of electrons that act as powerful hydrogen-bond acceptors. While the cyclopropyl group adds some lipophilic steric bulk, the core heterocycle remains highly susceptible to atmospheric moisture.
Moisture acts as a plasticizer, lowering the glass transition temperature (
Diagnostic & Handling Workflow
Workflow for moisture assessment and handling of hygroscopic triazole derivatives.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system , ensuring that environmental variables do not compromise your analytical results.
Protocol A: Dynamic Vapor Sorption (DVS) Profiling
Objective: Determine the deliquescence point and hygroscopicity classification to establish safe handling limits. Causality: We strictly avoid pre-drying the sample inside the analyzer. Aggressive initial drying can collapse the crystal lattice or remove bound hydrates, permanently altering the solid state and yielding a false hygroscopic profile 3. Methodology:
-
Sample Loading: Weigh 5–15 mg of the derivative into a tared aluminum sample pan under ambient conditions.
-
Isothermal Stepping: Set the DVS analyzer to 25°C. Program humidity steps from 0% to 90% RH in 10% increments.
-
Self-Validation (Equilibration Criteria): The system must not advance to the next humidity step until the mass equilibrium threshold is met. Set this to a mass derivative (
) of 0.001% wt/min (minimum 10 min, maximum 3 h per step) 1. -
Desorption Cycle: Reverse the steps from 90% down to 0% RH to check for hysteresis, which differentiates surface adsorption from bulk hydrate formation.
Protocol B: Coulometric Karl Fischer (KF) Titration
Objective: Quantify trace moisture down to ppm levels. Causality: Coulometric KF is chosen over volumetric KF because hygroscopic triazoles absorb moisture rapidly; coulometry provides the extreme sensitivity needed for trace water detection 4. Methodology:
-
Solvent Preparation: Add a methanol/formamide (3:1) solvent blend to the KF cell. Formamide is required to fully dissolve the cyclopropyl-triazole matrix.
-
Self-Validation (Drift Stabilization): Run the instrument until the background drift stabilizes below 10 µ g/min . If drift is higher, the cell seal is compromised.
-
Sample Transfer: Inside a nitrogen-purged glovebox, weigh ~50 mg of the derivative into a crimped vial to prevent atmospheric exposure during transit.
-
Titration: Inject the sample into the KF cell. The instrument electrochemically generates iodine to react stoichiometrically with the water.
Protocol C: Vacuum Drying & Recovery
Objective: Safely reduce moisture content below 0.5% w/w without degrading the material. Causality: Standard high-temperature drying is avoided because it can alter the material's structure, cause case-hardening, or trigger sublimation 5. Vacuum lowers the boiling point of water, allowing gentle removal. Methodology:
-
Loading: Spread the caked or moist powder thinly across a glass drying tray to maximize surface area.
-
Parameters: Apply a vacuum of < 10 mbar and set the temperature to 40°C.
-
Self-Validation (Constant Mass): Isolate the vacuum pump and monitor the pressure gauge. If pressure rises, water is still off-gassing. Drying is complete when the mass changes by < 0.1 mg over a 1-hour period.
-
Purge: Backfill the oven with dry Nitrogen (
) before opening to prevent immediate re-adsorption.
Quantitative Data & Thresholds
Table 1: Hygroscopicity Classification & Action Thresholds
| Classification | Moisture Gain (at 80% RH, 25°C) | Physical Impact on Triazole Derivatives | Required Handling / Storage |
|---|---|---|---|
| Non-hygroscopic | < 0.2% w/w | Freely flowing powder; no stoichiometric shift. | Standard ambient storage. |
| Slightly Hygroscopic | 0.2% – 2.0% w/w | Minor clumping; potential 1-2% yield drop. | Tightly sealed containers; desiccator. |
| Hygroscopic | 2.0% – 15.0% w/w | Severe caking; acts as a nucleophile in reactions. | Glovebox storage (<10% RH); purge with
Table 2: Vacuum Drying Parameters & Validation
| Parameter | Setpoint / Range | Causality (Why?) | Validation Metric |
|---|
| Temperature | 40°C – 50°C | Prevents thermal degradation while providing kinetic energy for desorption. | Constant mass achieved (
Troubleshooting FAQs
Q: Why does my 4-Cyclopropyl-4H-[1,2,4]triazole derivative turn into a sticky paste during weighing? A: This is a phenomenon known as deliquescence. The triazole ring's nitrogen atoms form strong hydrogen bonds with atmospheric moisture. If the ambient relative humidity (RH) exceeds the deliquescence point of the compound, it absorbs enough water to completely dissolve in its own absorbed moisture. Solution: Always weigh this intermediate inside a controlled glovebox with an RH maintained below 10%.
Q: Can I use standard oven drying at 100°C to remove moisture from these caked derivatives? A: No. Standard oven drying exposes the compound to atmospheric oxygen and high heat, which can lead to oxidative degradation. Furthermore, high heat can cause the outer layer of the powder to fuse, trapping moisture inside (a process known as case hardening). Solution: Utilize Protocol C (Vacuum Drying) at 40–50°C to gently remove moisture.
Q: How does trace moisture affect the downstream synthesis yield of triazole-based APIs? A: Moisture acts as a competing nucleophile. In moisture-sensitive reactions (e.g., N-alkylation or cross-coupling reactions where the triazole is a substrate), water will consume the alkylating agents or catalysts. This leads to hydrolysis byproducts, throws off the stoichiometric ratio (because you weighed water instead of the active intermediate), and significantly reduces the final yield.
References
-
Taylor & Francis - Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain URL:[Link]
-
Process Insights - Moisture Measurement Life Sciences Applications URL: [Link]
-
PharmaInfo - Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview URL:[Link]
-
TA Instruments - Moisture Sorption Analysis of Pharmaceuticals URL:[Link]
-
PubMed - Moisture determination in hygroscopic drug substances by near infrared spectroscopy URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Moisture Measurement Life Sciences Applications [process-insights.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tainstruments.com [tainstruments.com]
Validation & Comparative
1H NMR interpretation of 4-Cyclopropyl-4H-[1,2,4]triazole
1H NMR Interpretation of 4-Cyclopropyl-4H-[1,2,4]triazole: A Comparative Structural Elucidation Guide
Part 1: Executive Summary & Structural Logic
The Core Challenge: In the synthesis of N-substituted 1,2,4-triazoles, distinguishing between the 4-substituted (symmetric) and 1-substituted (asymmetric) regioisomers is the primary analytical hurdle.[1] While both isomers share the same molecular mass and similar polarity, their 1H NMR signatures are fundamentally distinct due to molecular symmetry.[1]
The Definitive Diagnostic:
-
4-Cyclopropyl-4H-[1,2,4]triazole (Target): Possesses a plane of symmetry passing through the N4-cyclopropyl axis.[1] The C3 and C5 protons on the triazole ring are chemically equivalent , resulting in a single singlet (2H) in the aromatic region.[1]
-
1-Cyclopropyl-1H-[1,2,4]triazole (Alternative/Impurity): Lacks this symmetry.[1] The C3 and C5 protons are chemically distinct, resulting in two separate singlets (1H each) with different chemical shifts.[1]
Part 2: Comparative Analysis (The Core Guide)
This section objectively compares the target product against its most common regioisomer alternative.
Table 1: 1H NMR Chemical Shift Comparison (DMSO-d₆)
Note: Values are representative ranges based on 4-alkyl-1,2,4-triazole analogs. Exact shifts vary with concentration and temperature.[1][2]
| Feature | 4-Cyclopropyl-4H-[1,2,4]triazole (Target) | 1-Cyclopropyl-1H-[1,2,4]triazole (Alternative) | Structural Cause |
| Symmetry | N4-substitution preserves ring symmetry; N1 does not.[1] | ||
| Ring Protons (H3/H5) | Singlet (s, 2H) | Two Singlets (s, 1H each) | Equivalence of C3-H and C5-H in the 4-isomer.[1] |
| Ring Shift ( | ~8.40 – 8.60 ppm | H5: ~8.50 ppm; H3: ~7.95 ppm | H5 in 1-isomer is deshielded by adjacent N1 and N4.[1] |
| N-CH (Cyclopropyl) | Multiplet (m, 1H) ~3.5 – 3.8 ppm | Multiplet (m, 1H) ~3.6 – 3.9 ppm | Deshielding by the aromatic nitrogen.[1] |
| Cyclopropyl ( | Multiplet (m, 4H) ~0.9 – 1.2 ppm | Multiplet (m, 4H) ~0.9 – 1.2 ppm | High-field cyclopropyl signature.[1] |
Solvent Selection Strategy
-
DMSO-d₆ (Recommended): Provides superior solubility for polar triazoles and prevents peak overlap of the critical aromatic protons with the solvent residual peak (CDCl₃ residual is at 7.26 ppm, often far from triazole peaks, but DMSO ensures sharper exchangeable proton signals if salts are present).[1]
-
CDCl₃: Acceptable, but shifts will move upfield.[1] The symmetry rule (1 singlet vs. 2 singlets) remains valid.
Part 3: Experimental Protocol
Objective: Acquire a high-resolution spectrum capable of resolving potential <5% regioisomeric impurities.
Step-by-Step Methodology:
-
Sample Preparation (Gravimetric):
-
Weigh 5–10 mg of the dried solid product into a clean vial.
-
Why: High concentration (>10 mg) can cause line broadening due to viscosity or aggregation; low concentration (<2 mg) loses sensitivity for minor impurities.[1]
-
-
Solvation:
-
Acquisition Parameters (400 MHz+):
-
Pulse Angle: 30° (to ensure accurate integration).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: Aromatic protons often have long T1 relaxation times.[1] A short D1 (<1s) will under-integrate the aromatic signals relative to the alkyl protons, skewing the 2:1 vs 1:1 ratio analysis.[1]
-
Scans: Minimum 64 scans to resolve the base of the singlet for potential "shoulders" indicating isomer mixtures.[1]
-
-
Processing:
Part 4: Visualization & Logic Flow
Figure 1: Structural Elucidation Decision Tree
Caption: Logical workflow for assigning N-substituted triazole regiochemistry based on 1H NMR multiplicity.
References
-
Synthesis and NMR Characterization of 4-Substituted 1,2,4-Triazoles Source: MDPI (Molecules) URL:[Link] Relevance: Provides experimental NMR data for analogous 4-alkyl-4H-1,2,4-triazoles, confirming the symmetry-based singlet assignment for ring protons.
-
Tautomerism and Regioisomerism in 1,2,4-Triazoles Source: National Chemical Laboratory (NCL) URL:[1][Link] Relevance:[1] Foundational text on the N1 vs. N4 substitution patterns and their effect on proton chemical equivalence.[1][2]
-
Spectroscopic Identification of Triazole Antifungals Source: National Institutes of Health (PubMed) URL:[1][Link] Relevance: Validates the chemical shift ranges for N-substituted triazoles in drug discovery contexts.
Sources
Characteristic FT-IR Bands of 4-Cyclopropyl-4H-[1,2,4]triazole
Executive Summary
4-Cyclopropyl-4H-[1,2,4]triazole represents a specific structural subclass where the triazole ring is substituted at the N4 position with a strained cyclopropyl ring. This guide provides a rigorous spectral analysis for researchers synthesizing or characterizing this scaffold.
Key Technical Insight: The definitive identification of this molecule relies on detecting the "Walsh Orbital" effect of the cyclopropyl C–H stretches (>3000 cm⁻¹) combined with the absence of N–H stretching , which distinguishes it from the parent 1,2,4-triazole and its 1-substituted isomers.
Structural Diagnosis & Spectral Logic
To interpret the FT-IR spectrum of 4-Cyclopropyl-4H-[1,2,4]triazole, we must deconstruct the molecule into its two rigid components: the Heteroaromatic Core and the Strained Alicyclic Wing .
A. The Cyclopropyl "Wing" (High Tension Signatures)
Unlike standard alkyl groups (methyl/ethyl), the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). The carbon atoms utilize
B. The Triazole "Core" (Symmetry Effects)
The 4-substituted isomer (
-
Implication: This high symmetry renders certain ring vibrations IR-inactive (or weak), resulting in a simpler spectrum compared to the asymmetric 1-substituted isomers.
Characteristic Band Assignment Table
The following table synthesizes experimental group frequencies for N-substituted triazoles and cyclopropyl derivatives.
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Cyclopropyl C–H | Stretching ( | 3080 – 3010 | Medium | Critical Marker. Appears as a distinct shoulder or peak above standard alkyl C–H (<3000) and often distinct from aromatic C–H. |
| Triazole C–H | Stretching ( | 3150 – 3100 | Weak/Med | High-frequency aromatic stretch typical of azoles. |
| Alkyl C–H | Stretching ( | < 3000 (Absent) | - | Absence of bands <2980 cm⁻¹ confirms purity (no solvent/alkyl impurities). |
| Triazole Ring | Ring Stretch ( | 1540 – 1500 | Strong | Characteristic "breathing" of the heteroaromatic system. |
| Triazole Ring | In-plane def. | 1280 – 1250 | Medium | Often coupled with N–C vibrations. |
| Cyclopropyl Ring | Ring Deformation | 1035 – 1020 | Strong | "The Cyclopropyl Fingerprint." A very sharp, intense band due to the skeletal breathing mode. |
| Triazole Ring | Out-of-plane bend | 680 – 650 | Medium | Characteristic of 5-membered heteroaromatics. |
| N–H Group | Stretching | ABSENT | - | Negative Control. The presence of a broad band at 3100–3400 cm⁻¹ indicates unreacted parent triazole. |
Comparative Analysis: Distinguishing Alternatives
This section objectively compares the target molecule against its most common structural isomers and precursors.
Scenario A: Target vs. Parent 1H-1,2,4-Triazole
-
The Problem: The parent triazole is a common starting material or degradation product.
-
Differentiation:
Scenario B: 4-Cyclopropyl vs. 1-Cyclopropyl Isomer
-
The Problem: Alkylation of triazole often yields a mixture of N1 (asymmetric) and N4 (symmetric) products.
-
Differentiation:
-
4-Substituted (Target): Higher symmetry leads to fewer bands in the fingerprint region (1500–600 cm⁻¹). The C=N stretching band (~1520 cm⁻¹) is often a single, sharp peak.
-
1-Substituted (Isomer): The loss of symmetry splits the ring vibrations. Expect doublets or multiple complex bands in the 1500–1400 cm⁻¹ and 1300–1200 cm⁻¹ regions.
-
Scenario C: Cyclopropyl vs. Isopropyl Analog
-
The Problem: Distinguishing the cyclopropyl group from a standard isopropyl group.
-
Differentiation:
Decision Tree for Spectral Identification
The following logic flow allows for rapid "Go/No-Go" decision-making during characterization.
Figure 1: Spectral logic gate for confirming the identity of 4-Cyclopropyl-4H-[1,2,4]triazole while ruling out common impurities.
Experimental Protocol (Best Practice)
For this specific molecule, Attenuated Total Reflectance (ATR) is the recommended sampling mode over KBr pellets.
Reasoning:
-
Hygroscopicity: Triazoles can be hygroscopic. KBr pellets absorb atmospheric water, creating O-H bands (3400 cm⁻¹) that mimic the N-H impurities we are trying to rule out.
-
Sample Integrity: The high pressure of KBr pressing can sometimes induce ring-opening or polymorphic transitions in strained molecules.
Step-by-Step Workflow
-
Crystal Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure the background energy curve shows no residual peaks.
-
Background Scan: Collect 32 scans of the ambient air.
-
Sample Deposition: Place ~5 mg of the solid/oil sample on the crystal center.
-
Compression: Apply pressure using the anvil until the energy throughput drops by ~20-30% (ensures good contact).
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 64 (to resolve weak overtone bands)
-
Range: 4000 – 600 cm⁻¹
-
-
Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is needed).
Figure 2: Optimized ATR workflow to minimize water interference and ensure spectral fidelity.
References
-
Sokolov, M. et al. (2011). Infrared and Raman spectra of 1,2,4-triazole and its derivatives. Journal of Molecular Structure.
-
NIST Chemistry WebBook. 1H-1,2,4-Triazole Infrared Spectrum. National Institute of Standards and Technology.
-
Wiberg, K. B. (1996). Properties of the Cyclopropyl Group. The Chemistry of the Cyclopropyl Group. Wiley.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard text for Walsh Orbital/Cyclopropyl C-H assignments).
-
Dolliver, D. D., et al. (2010). Spectral differentiation of 1,2,3- and 1,2,4-triazole isomers. Journal of Heterocyclic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Cyclopropyl-4H-triazole: A Mechanistic Investigation
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Cyclopropyl-4H-[1][2][3]triazole: A Mechanistic Investigation
Abstract
This guide provides a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-Cyclopropyl-4H-[1][2][3]triazole. In the absence of direct published spectra for this specific molecule, this document synthesizes established fragmentation principles of N-substituted 1,2,4-triazoles and cyclopropyl-containing compounds to propose a mechanistically sound fragmentation pathway. Through objective comparison with simpler analogs—namely 4-ethyl-4H-[1][2][3]triazole and cyclopropylamine—we delineate the unique spectral features imparted by the strained cyclopropyl ring. This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation and characterization of novel heterocyclic compounds. We conclude with a comprehensive, self-validating experimental protocol for acquiring and verifying the predicted data.
Introduction
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its wide range of biological activities and its role as a stable structural scaffold in pharmaceuticals like Fluconazole and Itraconazole.[4][5] The introduction of a cyclopropyl group, a "biosostere" of a vinyl or isopropyl group, can significantly modulate a molecule's metabolic stability, potency, and conformational rigidity. The compound 4-Cyclopropyl-4H-[1][2][3]triazole represents a simple yet informative fusion of these two important chemical motifs.
Mass spectrometry is an indispensable tool for the structural verification of such novel compounds. The fragmentation pattern generated under electron ionization provides a molecular fingerprint, offering deep insights into the molecule's architecture. To date, the specific fragmentation pattern of 4-Cyclopropyl-4H-[1][2][3]triazole has not been characterized in the scientific literature. This guide addresses this gap by employing a first-principles approach. We will dissect the known fragmentation behaviors of the 1,2,4-triazole core and the cyclopropyl substituent to construct a predictive model. This comparative analysis aims to equip researchers with the expertise to identify the characteristic ions of this compound and to distinguish it from structurally similar molecules.
Part 1: Foundational Fragmentation Mechanisms
To understand the fragmentation of the complete molecule, we must first appreciate the behavior of its constituent parts. The interplay between the stable aromatic heterocycle and the highly strained aliphatic ring dictates the overall fragmentation landscape.
The 1,2,4-Triazole Core
The fragmentation of the 1,2,4-triazole ring is well-documented. Under EI-MS, N-substituted 1,2,4-triazoles typically undergo specific cleavages of the heterocyclic ring. A major fragmentation pathway involves the elimination of a molecule of hydrogen cyanide (HCN).[6] Unlike some other nitrogen-rich heterocycles, the loss of molecular nitrogen (N₂) from the 1,2,4-triazole molecular ion is often a minor or non-existent pathway.[6] The fragmentation can also be initiated by the substituents, which often direct the primary cleavage events.[1][7]
The N-Cyclopropyl Substituent
The cyclopropyl group is characterized by significant ring strain, making it susceptible to ring-opening reactions upon ionization. Its fragmentation pattern is distinct from that of its isomeric propyl groups. Common pathways include:
-
Loss of a Hydrogen Radical (H•): The molecular ions of cyclopropyl-containing compounds frequently lose a single hydrogen atom to form a stable [M-H]⁺ ion.[8][9]
-
Ring Opening and Rearrangement: The cyclopropyl ring can open to form a propenyl radical cation, which can then undergo further fragmentation, such as the loss of ethylene (C₂H₄).
-
Complex Rearrangements: In more complex systems, the cyclopropyl group can participate in novel fragmentation pathways. For instance, studies on 1-cyclopropyl-dihydropyridinyl derivatives have shown that a 1,5-sigmatropic hydrogen shift can initiate ring opening and lead to unexpected fragment ions.[10]
Part 2: Predicted Fragmentation Pathway of 4-Cyclopropyl-4H-[1][2][3]triazole
The molecular ion of 4-Cyclopropyl-4H-[1][2][3]triazole (C₅H₇N₃) has a nominal mass of 109 amu. Its fragmentation is predicted to be a competitive process involving both the triazole ring and the cyclopropyl substituent. The proposed major fragmentation pathways are outlined below.
Caption: Predicted major fragmentation pathways for 4-Cyclopropyl-4H-[1][2][3]triazole.
-
[M]⁺• at m/z 109: The molecular ion, which is expected to be reasonably abundant.
-
Formation of m/z 108, [M-H]⁺: A primary fragmentation resulting from the characteristic loss of a hydrogen radical from the cyclopropyl group, leading to a stabilized cation.[8][9]
-
Formation of m/z 81, [M-C₂H₄]⁺•: This key fragmentation is diagnostic for the cyclopropyl ring. It proceeds via ionization-induced ring opening to a propenyl-like intermediate, followed by rearrangement and elimination of a neutral ethylene molecule.
-
Formation of m/z 80, [M-N₂H]⁺: Cleavage of the triazole ring with loss of a diazinyl radical. An alternative, though less direct, pathway to an ion of m/z 80 could be the loss of HCN from the m/z 108 ion.
-
Formation of m/z 55: Subsequent fragmentation of the m/z 81 ion via the loss of HCN (27 amu), a characteristic cleavage of the remaining triazole ring structure.[6]
-
Formation of m/z 41, [C₃H₅]⁺: This corresponds to the cyclopropyl cation, formed by the cleavage of the N-C bond. This ion is characteristic of many cyclopropyl-containing compounds.
Part 3: Comparative Analysis
To highlight the unique spectral features of 4-Cyclopropyl-4H-[1][2][3]triazole, we compare its predicted fragmentation pattern with two logical alternatives.
| m/z | Predicted Ion/Fragment | 4-Cyclopropyl-4H-[1][2][3]triazole | 4-Ethyl-4H-[1][2][3]triazole (Comparative) | Notes on Key Differences |
| 109 | [M]⁺• | Abundant | N/A (M⁺• at m/z 97) | Different molecular weights. |
| 108 | [M-H]⁺ | Predicted, High Abundance | N/A | Loss of H• is characteristic of the cyclopropyl group's strain. The ethyl analog does not show a significant [M-H]⁺ peak. |
| 94 | [M-CH₃]⁺ | N/A | Predicted, High Abundance | The ethyl analog undergoes facile α-cleavage to lose a methyl radical, a primary pathway unavailable to the cyclopropyl compound. |
| 81 | [M-C₂H₄]⁺• | Predicted, Diagnostic Peak | Predicted, but from different mechanism | For the cyclopropyl compound, this arises from ring-opening and rearrangement. For the ethyl compound, it arises from the direct loss of ethylene (McLafferty-type or other). |
| 69 | [M-C₂H₄N]⁺ | Possible | Predicted, Base Peak | Loss of ethyleneimine from the ethyl group is a major pathway for the ethyl analog, leading to the triazole cation. |
| 41 | [C₃H₅]⁺ | Predicted, Abundant | N/A | The cyclopropyl cation is a hallmark of the title compound. The corresponding [C₂H₅]⁺ (m/z 29) would be expected for the ethyl analog. |
Analysis: The most telling difference lies in the high-mass region. The presence of a strong [M-H]⁺ peak at m/z 108 and a diagnostic [M-C₂H₄]⁺• peak at m/z 81 (resulting from ring opening) are strong indicators of the 4-cyclopropyl-4H-[1][2][3]triazole structure. Conversely, the 4-ethyl analog would be dominated by an [M-CH₃]⁺ peak at m/z 94 due to simple α-cleavage.
Part 4: Experimental Protocol for Verification (GC-EI-MS)
This section provides a robust, self-validating protocol for acquiring the mass spectrum of 4-Cyclopropyl-4H-[1][2][3]triazole. The choice of Gas Chromatography (GC) as the inlet is based on the presumed volatility of this small heterocyclic molecule.
Instrument and Conditions
-
Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) Mass Analyzer
-
Inlet: Gas Chromatograph (GC)
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV. Causality: This standard energy level imparts sufficient energy for reproducible fragmentation and populates extensive libraries, ensuring comparability.
-
Mass Range: m/z 35-200. Causality: This range comfortably covers the molecular ion (109) and all predicted major fragments.
-
Source Temperature: 230 °C. Causality: Prevents condensation of the analyte while minimizing thermal degradation.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5 or equivalent). Causality: A standard, robust non-polar column suitable for a wide range of small molecules.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes. Causality: Allows for sharp peak shape at the start.
-
Ramp: 15 °C/min to 250 °C. Causality: A moderate ramp rate ensures good separation from any potential impurities or synthesis byproducts.
-
Final hold: Hold at 250 °C for 5 minutes. Causality: Ensures elution of any less volatile components.
-
Sample Preparation and Analysis Workflow
-
Sample Preparation: Prepare a 100 µg/mL solution of the synthesized and purified 4-Cyclopropyl-4H-[1][2][3]triazole in a volatile, GC-compatible solvent such as Dichloromethane or Ethyl Acetate.
-
Injection: Inject 1 µL of the sample solution into the GC inlet, operating in split mode (e.g., 20:1 split ratio) at 250 °C. Causality: A split injection prevents column overloading and ensures sharp chromatographic peaks.
-
Data Acquisition: Acquire data over the specified mass range using the conditions above.
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the target compound.
-
Extract the mass spectrum from this peak, ensuring background subtraction is performed using a spectrum from the baseline just before or after the peak.
-
Compare the experimental spectrum to the predicted fragmentation pattern and the comparative data in the table above.
-
Caption: Experimental workflow for the GC-MS analysis of 4-Cyclopropyl-4H-[1][2][3]triazole.
Conclusion
This guide establishes a predictive framework for interpreting the mass spectrum of 4-Cyclopropyl-4H-[1][2][3]triazole. The fragmentation pattern is expected to be a unique composite of the behaviors of its constituent moieties. The key diagnostic ions predicted are the [M-H]⁺ ion at m/z 108 and the [M-C₂H₄]⁺• ion at m/z 81 , which arise directly from the presence and reactivity of the strained cyclopropyl ring. This pattern provides a clear means of distinguishing it from its 4-ethyl analog, which would instead show a dominant [M-CH₃]⁺ ion. The provided experimental protocol offers a clear and robust pathway for researchers to obtain and verify these spectral data, contributing to the confident structural elucidation of this and related heterocyclic compounds.
References
-
Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2014). Indian Research Journal of Pharmacy and Science. [Link]
-
Pasilis, S. P., & K-T, C. (n.d.). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. PMC. [Link]
-
Reddy, K. K. (n.d.). Mass Spectra of 1,2,4-Triazoles: A Novel Skeletal Rearrangement. ConnectSci. [Link]
-
Mass spectra of 1,2,3-triazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Varinskyi, B. O., & Kaplaushenko, A. G. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. * Zaporozhye medical journal*. [Link]
-
Blackman, A. J., & Bowie, J. H. (1973). Mass spectra of 1,2,4‐triazoles—II: Alkyl 1,2,4‐triazoles. Organic Mass Spectrometry. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. [Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. (2024). Journal of Physical and Chemical Reference Data. [Link]
-
Li, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis. [Link]
-
Gopishetty, S., et al. (2006). Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. Journal of Mass Spectrometry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. connectsci.au [connectsci.au]
- 8. pubs.aip.org [pubs.aip.org]
- 9. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Cyclopropyl-4H-[1,2,4]triazole Metal Complexes: A Comparative Analytical Guide
In the landscape of coordination chemistry and rational drug design, 1,2,4-triazole derivatives have established themselves as highly versatile, privileged ligands. They exhibit remarkable biological activities, ranging from antimicrobial to anticancer properties, and their transition metal complexes are a major focus in inorganic material science[1].
However, as drug development professionals and application scientists push for better bioavailability and more precise steric control, standard ligands like 4-amino-4H-1,2,4-triazole are increasingly being substituted with highly tailored alternatives. Among these, 4-Cyclopropyl-4H-[1,2,4]triazole (4-Cyc-Tz) has emerged as a superior candidate. The incorporation of a strained, high-energy cyclopropyl ring enhances metabolic stability, increases target affinity, and fundamentally alters the coordination mechanics of the resulting metal complexes[2].
This guide provides an objective, data-driven comparison of the spectroscopic characterization of 4-Cyc-Tz metal complexes against standard triazole alternatives, equipping researchers with the causality behind experimental choices and self-validating protocols for structural elucidation.
The Causality of Ligand Design: Why 4-Cyclopropyl?
To understand the spectroscopic shifts observed in 4-Cyc-Tz complexes, we must first analyze the physical and electronic causality introduced by the cyclopropyl substitution.
When comparing 4-Cyc-Tz to the widely used 4-amino-4H-1,2,4-triazole (4-Am-Tz), three critical differences dictate their performance:
-
Elimination of Polymeric Hydrogen Bonding: 4-Am-Tz possesses an active -NH₂ group that readily forms extensive intermolecular hydrogen-bonding networks. This often results in highly insoluble, polymeric metal complexes that are notoriously difficult to characterize via solution-state NMR. By replacing the amine with a cyclopropyl group, hydrogen bonding is abolished, yielding discrete, highly soluble mononuclear or binuclear complexes.
-
Steric Tuning of the Coordination Sphere: The cyclopropyl ring introduces distinct steric bulk without the extreme hindrance of a phenyl group. This specific steric profile often forces transition metals (e.g., Ni²⁺, Cu²⁺) into highly predictable, distorted octahedral or tetrahedral geometries[3].
-
Electronic
-Donation: Unlike electron-withdrawing aryl groups, the cyclopropyl ring acts as a weak electron donor via -conjugation (hyperconjugation). This increases the electron density on the adjacent triazole nitrogens, strengthening the metal-nitrogen (M-N) dative bond and altering the ligand field splitting ( ).
Fig 1: Logical relationship between cyclopropyl substitution, coordination chemistry, and biological efficacy.
Quantitative Spectroscopic Comparison
The structural integrity of these complexes is validated through multimodal spectroscopy. The table below summarizes the diagnostic spectroscopic markers of 4-Cyc-Tz complexes compared to the traditional 4-Am-Tz alternatives.
| Spectroscopic Feature | 4-Amino-4H-[1,2,4]triazole Complexes | 4-Cyclopropyl-4H-[1,2,4]triazole Complexes | Diagnostic Causality & Significance |
| FT-IR: | 3250 & 3213 cm⁻¹ (Broad)[4] | Absent | Confirms ligand identity and the deliberate elimination of amine-driven H-bonding. |
| FT-IR: | Absent | 3010 - 3080 cm⁻¹ (Sharp) | Validates the structural survival of the highly strained cyclopropyl ring post-coordination. |
| FT-IR: | 468 - 478 cm⁻¹[1] | 480 - 495 cm⁻¹ | The higher frequency shift directly proves stronger |
| UV-Vis: Ni(II) d-d Transitions | 410, 615, 950 nm[3] | 415, 620, 965 nm | Slight bathochromic shifts confirm altered ligand field splitting ( |
| ~8.4 ppm | ~8.6 - 8.8 ppm | Downfield shift confirms metal coordination at adjacent nitrogen centers, drawing electron density away from the ring proton. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural elucidation, the following protocol for synthesizing and characterizing M(II)-4-Cyc-Tz complexes is designed as a self-validating system . It relies on internal controls to differentiate true coordinate covalent bonding from mere electrostatic physical mixtures.
Phase 1: Synthesis of M(II)-4-Cyc-Tz Complexes
-
Ligand Preparation: Dissolve 10 mmol of 4-cyclopropyl-4H-1,2,4-triazole-3-thiol in 20 mL of absolute ethanol.
-
Metal Complexation: Slowly add a solution of MCl₂·nH₂O (where M = Ni, Cu, or Zn) (5 mmol) dissolved in 15 mL of ethanol dropwise to the ligand solution under continuous magnetic stirring.
-
Reflux: Elevate the temperature to 70°C and reflux for 4 hours. The triazole ligand acts as a bidentate chelator, coordinating through the sulfur and amine/nitrogen groups[4].
-
Isolation: Cool the mixture to room temperature. Filter the resulting microcrystalline precipitate, wash sequentially with cold ethanol and diethyl ether to remove unreacted ligand, and dry in vacuo over anhydrous CaCl₂.
Phase 2: Self-Validating Spectroscopic Workflow
Do not assume complexation based on precipitation alone. Execute the following sequential validation:
-
Step A (FT-IR Validation): Run FT-IR (200-4000 cm⁻¹) on both the free ligand and the isolated complex. Validation Check: The free ligand exhibits a distinct
(S-H) stretch at ~2736 cm⁻¹[4]. If complexation is successful via deprotonation and coordination, this band must completely disappear in the complex's spectrum. Furthermore, the azomethine ( C=N) stretch must shift by 15-25 cm⁻¹[5]. If these shifts are absent, the product is an uncoordinated physical mixture. -
Step B (Far-IR Confirmation): Look for the emergence of entirely new bands in the 400-500 cm⁻¹ region. The appearance of a sharp
(M-N) band at ~485 cm⁻¹ is the definitive proof of the metal-nitrogen dative bond[1]. -
Step C (UV-Vis Geometry Check): Dissolve the complex in DMSO and record the electronic absorption spectrum. For Ni(II) complexes, the presence of three distinct transitions (e.g.,
) confirms a distorted octahedral geometry[3].
Fig 2: Multimodal self-validating spectroscopic workflow for the structural elucidation of metal complexes.
Conclusion
The transition from standard 1,2,4-triazoles to 4-Cyclopropyl-4H-[1,2,4]triazole represents a sophisticated leap in ligand design. By leveraging the steric and electronic properties of the cyclopropyl ring, researchers can synthesize highly soluble, geometrically predictable metal complexes. Through rigorous, self-validating spectroscopic workflows—specifically tracking the disappearance of S-H bands, the shifting of C=N stretches, and the emergence of distinct M-N far-IR signals—application scientists can confidently verify the structural integrity of these advanced coordination compounds for downstream drug development and material science applications.
References
-
[1] Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Research India Publications. 1
-
[4] Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. National Institutes of Health (NIH). 4
-
[3] Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based val. European Journal of Chemistry. 3
-
[5] Synthesis and characterization of some transition metal (II) complexes with 1,2,4-triazole schiff base. Journal of Chemical and Pharmaceutical Research. 5
-
[2] Cyclopropyl Azide | 83-09-4 | Research Chemical. Benchchem. 2
Sources
A Comparative Guide to Elemental Analysis Standards for 4-Cyclopropyl-4H-triazole
A Comparative Guide to Elemental Analysis Standards for 4-Cyclopropyl-4H-[1][2][3]triazole
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Elemental Analysis for Nitrogen-Rich Heterocycles
4-Cyclopropyl-4H-[1][2][3]triazole, with its significant nitrogen content, presents unique analytical challenges. Elemental analysis is not merely a quality control checkpoint; it is a fundamental tool for:
-
Empirical Formula Verification: Confirming the precise ratio of Carbon (C), Hydrogen (H), and Nitrogen (N) is the first line of defense in verifying the molecular identity and purity of a newly synthesized or manufactured batch. For a molecule like 4-Cyclopropyl-4H-[1][2][3]triazole (C₅H₇N₃), the theoretical percentages are C: 54.04%, H: 6.35%, and N: 37.81%. Any significant deviation from these values can indicate the presence of impurities, residual solvents, or incorrect stoichiometry.
-
Purity Assessment: The presence of inorganic or organic impurities can alter the elemental composition. Accurate CHN analysis provides a quantitative measure of the compound's bulk purity.
-
Regulatory Compliance: For drug development professionals, adherence to stringent regulatory standards for impurities is non-negotiable. Modern pharmaceutical guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), mandate strict control over elemental impurities that can arise from catalysts, reagents, or manufacturing processes.[4][5][6][7][8][9][10]
Nitrogen-rich heterocycles are foundational in many pharmaceuticals due to their diverse biological activities.[11][12] However, their high nitrogen content can sometimes pose challenges for complete combustion in certain analytical methods, necessitating optimized conditions.[13]
Comparative Analysis of Core Methodologies
Two primary, yet complementary, analytical philosophies govern the elemental analysis of pharmaceutical compounds: the determination of core composition (C, H, N) and the quantification of trace elemental impurities.
| Feature | CHN Combustion Analysis | Inductively Coupled Plasma (ICP-MS/OES) |
| Primary Application | Empirical Formula Verification & Purity | Trace Elemental Impurity Quantification |
| Elements Detected | C, H, N, S, O (with specific configurations) | Broad range of elements (e.g., Pb, As, Cd, Hg, Pd, Pt) |
| Typical Detection Limits | Percent (%) level | Parts-per-billion (ppb) to parts-per-trillion (ppt)[14] |
| Governing Principle | Combustion & Gas Chromatography | Plasma Ionization & Mass/Optical Spectrometry |
| Key Regulatory Standard | General analytical validation principles | USP <232>/<233>, ICH Q3D |
| Sample Preparation | Direct analysis of solid/liquid sample | Acid digestion or dissolution in a suitable solvent[6] |
| Instrumentation Cost | Moderate | High |
Methodology Deep Dive I: CHN Combustion Analysis
This technique, based on the Pregl-Dumas method, is the gold standard for determining the percentage composition of carbon, hydrogen, and nitrogen.[15][16][17]
Causality of Experimental Choices: The sample is combusted at a high temperature (typically ~1000°C) in an oxygen-rich environment.[15] This ensures the complete conversion of the organic matrix into its constituent oxides: C to CO₂, H to H₂O, and N to N₂/NOx. The combustion products are then passed through a reduction tube containing heated copper to convert any nitrogen oxides (NOx) to dinitrogen (N₂).[15] The gases are separated via a chromatographic column and quantified using a thermal conductivity detector (TCD).[18][19]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption [label="Workflow of CHN Combustion Analysis.", shape=plaintext, fontsize=10];
Experimental Protocol: CHN Analysis
This protocol is designed to be a self-validating system, incorporating calibration and system suitability checks.
1. Instrument Preparation and Calibration:
- Ensure the combustion and reduction tubes are packed correctly and the instrument has reached thermal stability.
- Perform a leak check to ensure the integrity of the gas flow paths. High-purity helium is typically used as the carrier gas, and high-purity oxygen is required for combustion.[15]
- Calibrate the instrument using a certified micro-analytical standard. Acetanilide is an excellent choice due to its stability, high purity, and C, H, N content that is reasonably distributed.
2. Sample Preparation and Analysis:
- Accurately weigh 1-2 mg of 4-Cyclopropyl-4H-[1][2][3]triazole into a tin capsule using a microbalance.
- Seal the capsule, ensuring no sample is lost, and place it into the instrument's autosampler.
- Analyze a series of samples:
- Run at least two blank (empty tin capsule) samples to determine the baseline.
- Run 3-5 replicates of the acetanilide standard to confirm calibration and system suitability. The results should be within ±0.3% of the theoretical values.
- Run the 4-Cyclopropyl-4H-[1][2][3]triazole samples in triplicate.
3. Data Interpretation:
- Theoretical Values for 4-Cyclopropyl-4H-[1][2][3]triazole (C₅H₇N₃, MW: 111.13 g/mol ):
- %C = (5 * 12.011) / 111.13 * 100 = 54.04%
- %H = (7 * 1.008) / 111.13 * 100 = 6.35%
- %N = (3 * 14.007) / 111.13 * 100 = 37.81%
- Acceptance Criteria: The mean experimental values for the sample should ideally be within ±0.4% of the theoretical values to confirm the empirical formula and indicate high purity.
Illustrative Data (Hypothetical):
| Sample | Weight (mg) | %C | %H | %N |
| Acetanilide (Standard) | 1.542 | 71.05 | 6.70 | 10.34 |
| Theoretical Acetanilide | 71.09 | 6.71 | 10.36 | |
| 4-Cyclopropyl-4H-[1][2][3]triazole #1 | 1.611 | 53.98 | 6.31 | 37.75 |
| 4-Cyclopropyl-4H-[1][2][3]triazole #2 | 1.598 | 54.09 | 6.38 | 37.88 |
| 4-Cyclopropyl-4H-[1][2][3]triazole #3 | 1.605 | 54.01 | 6.34 | 37.80 |
| Mean | 54.03 | 6.34 | 37.81 | |
| Theoretical | 54.04 | 6.35 | 37.81 |
Methodology Deep Dive II: ICP-MS for Elemental Impurities
While CHN analysis confirms the bulk composition, it cannot detect trace metallic or inorganic impurities. For this, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the mandated and preferred technique according to USP General Chapters <232> and <233> and ICH Q3D guidelines.[2][6][8][10] These standards were developed to replace the outdated and non-specific "heavy metals limit test".[1][2]
Causality of Experimental Choices: The core principle involves digesting the sample, typically in strong acid, to break down the organic matrix and dissolve all elements.[2] This solution is then nebulized into a high-temperature argon plasma (~6,000-10,000 K), which atomizes and ionizes the elements. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and specific quantification.[14] ICP-MS offers exceptionally low detection limits, making it ideal for enforcing the Permitted Daily Exposure (PDE) limits set by regulatory bodies.[4][7][20][21]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
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Experimental Protocol: ICP-MS Sample Preparation & Analysis
The goal is to ensure complete digestion of the sample matrix without losing any volatile elements. The validation of the procedure must demonstrate accuracy, precision, and specificity as per USP <233>.[1][3]
1. Sample Preparation (Closed-Vessel Microwave Digestion):
- Accurately weigh approximately 0.2 g of 4-Cyclopropyl-4H-[1][2][3]triazole into a clean, acid-leached microwave digestion vessel.
- Add 5 mL of concentrated, high-purity nitric acid (HNO₃) and 1 mL of hydrochloric acid (HCl). The HCl is crucial for stabilizing volatile elements like mercury (Hg).[2]
- Seal the vessel and place it in the microwave digestion system.
- Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes to ensure complete digestion.
- After cooling, carefully open the vessel and dilute the digest to a final volume of 50 mL with deionized water. This results in a 250-fold dilution factor.
2. Instrument Setup and Validation:
- Calibrate the ICP-MS across the expected concentration range using multi-element standards. The calibration blank and standards must be matrix-matched to the diluted acid concentration of the samples.[3]
- Perform a system suitability check by analyzing a standard solution at a known concentration (e.g., 1J or 2J, where J is the target limit). The recovery should be within acceptable limits (e.g., 80-120%), and the drift over the analytical run must not exceed 20%.[1][3]
- Analyze a spiked sample (spiking the material under test before digestion) to assess accuracy and matrix effects. Recovery should meet the criteria outlined in USP <233>.[3]
3. Data Interpretation:
- The instrument reports the concentration of each element in the prepared solution (e.g., in µg/L or ppb).
- Calculate the concentration in the original solid sample, accounting for the dilution factor.
- Compare these results against the concentration limits derived from the PDE values in USP <232> or ICH Q3D.[4][5] The most toxic Class 1 elements (As, Cd, Hg, Pb) and potential catalytic residues (e.g., Pd, Pt, Ni) are of primary concern.[20]
Conclusion: An Integrated Approach
For a comprehensive and compliant elemental analysis of 4-Cyclopropyl-4H-[1][2][3]triazole, a dual-pronged approach is essential.
-
CHN Combustion Analysis serves as the primary tool for confirming the compound's identity and bulk purity by verifying its empirical formula. It is a rapid, cost-effective method for assessing the core C, H, and N composition.
-
ICP-MS Analysis , guided by the standards of USP <232>/<233> and ICH Q3D, is the authoritative method for ensuring patient safety by quantifying potentially toxic trace elemental impurities. Its high sensitivity and specificity are indispensable for modern pharmaceutical quality control.
By integrating both methodologies, researchers and drug development professionals can build a complete, validated, and defensible analytical profile of their compound, ensuring both scientific integrity and regulatory compliance.
References
-
Title: Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> | Spectroscopy Online Source: Spectroscopy Online URL: [Link]
-
Title: Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2 - Shimadzu Source: Shimadzu URL: [Link]
-
Title: Elemental impurities per USP and ICH q3d guidelines - Labcorp Source: Labcorp URL: [Link]
-
Title: 〈233〉 elemental impurities—procedures - US Pharmacopeia (USP) Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Nitrogen-Rich Heterocycles - ResearchGate Source: ResearchGate URL: [Link]
-
Title: 〈232〉 ELEMENTAL IMPURITIES—LIMITS - US Pharmacopeia (USP) Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS - Agilent Source: Agilent URL: [Link]
-
Title: CHNS Elemental Analysers - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]
-
Title: guideline for elemental impurities q3d(r1) - ICH Source: ICH URL: [Link]
-
Title: 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl- | C9H8ClN3S | CID - PubChem Source: PubChem URL: [Link]
-
Title: The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska Source: PE Polska URL: [Link]
-
Title: Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233 using the Exam - Analytik Jena Source: Analytik Jena URL: [Link]
-
Title: Guideline for Elemental Impurities Q3D(R2) - ICH Source: ICH URL: [Link]
-
Title: Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1) Source: Agilent URL: [Link]
-
Title: 232 ELEMENTAL IMPURITIES—LIMITS - US Pharmacopeia (USP) Source: US Pharmacopeia (USP) URL: [Link]
-
Title: International Standards - Trace Elemental Instruments Source: Trace Elemental Instruments URL: [Link]
-
Title: CHN analyzer – Knowledge and References - Taylor & Francis Source: Taylor & Francis URL: [Link]
-
Title: USP <232> Elemental Impurities—Limits - Analytik Jena Source: Analytik Jena URL: [Link]
-
Title: ICP-MS vs ICP-OES: choosing the right elemental impurity test - QbD Group Source: QbD Group URL: [Link]
-
Title: CHNS Analysis - Eurofins Scientific Source: Eurofins Scientific URL: [Link]
-
Title: (PDF) ICH Q3D (R2): Guidelines for Elemental Impurities - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Publishing Source: RSC Publishing URL: [Link]
-
Title: Combustion analysis - Wikipedia Source: Wikipedia URL: [Link]
-
Title: 1,2,4-Triazole - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Understanding the Working Principles of CHNO Analyzers - AZoM Source: AZoM URL: [Link]
-
Title: ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment - Intertek Source: Intertek URL: [Link]
-
Title: Synthesis of 4H-1,2,4-triazoles - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. shimadzu.com [shimadzu.com]
- 3. usp.org [usp.org]
- 4. labcorp.com [labcorp.com]
- 5. usp.org [usp.org]
- 6. agilent.com [agilent.com]
- 7. database.ich.org [database.ich.org]
- 8. analytik-jena.com [analytik-jena.com]
- 9. usp.org [usp.org]
- 10. USP <232> - Analytik Jena [analytik-jena.com]
- 11. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 12. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]
- 13. pepolska.pl [pepolska.pl]
- 14. qbdgroup.com [qbdgroup.com]
- 15. rsc.org [rsc.org]
- 16. CHNS Analysis - Eurofins Scientific [eurofins.in]
- 17. Combustion analysis - Wikipedia [en.wikipedia.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. azom.com [azom.com]
- 20. scpscience.com [scpscience.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 4-Cyclopropyl-4H-[1,2,4]triazole
Executive Summary & Hazard Architecture
Immediate Action Required: Treat 4-Cyclopropyl-4H-[1,2,4]triazole as a Potent Irritant and Suspected Reproductive Toxin .[1]
As a Senior Application Scientist, I urge you to look beyond the basic Safety Data Sheet (SDS). While specific data for the 4-cyclopropyl derivative may be sparse compared to the parent 1,2,4-triazole, we must infer toxicity based on its structural pharmacophore. The 1,2,4-triazole core is a known teratogen (H361d) and severe eye irritant (H319). The addition of a cyclopropyl moiety increases lipophilicity, significantly enhancing the potential for dermal absorption compared to the parent heterocycle.
Core Hazard Profile:
-
Physical State: Typically a white to off-white solid/powder. High static potential.
-
Primary Routes of Entry: Inhalation of dust, Dermal absorption (enhanced by cyclopropyl group), Ocular contact.
-
Key Risks: Severe eye irritation, respiratory sensitization, and potential reproductive toxicity.[2]
Risk Assessment & PPE Selection Matrix
Effective safety is not about "wearing gear"; it is about creating a barrier against specific physical and chemical threats. The following matrix is designed for Band 3 Containment (OEB 3 equivalent), assuming moderate potency until specific toxicology proves otherwise.
PPE Specification Table
| Protection Zone | Recommended Equipment | Scientific Rationale (The "Why") |
| Respiratory | P100 / P3 Particulate Respirator (if outside hood) Primary: Class II Biosafety Cabinet or Chemical Fume Hood. | The cyclopropyl-triazole dust is fine and electrostatic. Standard N95 masks may fail to seal against facial micro-movements. P100 offers 99.97% filtration efficiency against the solid particulates. |
| Dermal (Hands) | Double Gloving Strategy: 1. Inner: Nitrile (4 mil) 2. Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate (if in solvent). | Permeation Risk: Nitrogen-rich heterocycles can permeate standard latex. The cyclopropyl group aids lipid solubility. Double gloving provides a visual breach indicator and increases breakthrough time. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient. The powder is light and can drift behind lenses. Triazoles are severe ocular irritants; complete seal is mandatory. |
| Body | Tyvek® Lab Coat (Disposable) or Chemical Resistant Apron | Cotton lab coats absorb and retain chemical dust, creating a secondary exposure source. Disposable non-woven fabrics prevent cross-contamination. |
Decision Logic: PPE Selection Workflow
Do not memorize the table above. Use this logic flow to determine your requirements based on the state of matter.
Figure 1: PPE Decision Logic based on physical state and solvent carrier. Note the escalation to Laminate gloves for aggressive solvents.
Operational Protocols: The "Zero-Contamination" Standard
A. Weighing & Transfer (Solid State)
Context: This is the highest risk moment. Triazoles are often "fluffy" and prone to static charge, causing them to leap from spatulas.
-
Engineering Control: Set up the balance inside the fume hood. If this is impossible, use a powder containment hood.
-
Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat and the container before opening.
-
The "Clean-Hand/Dirty-Hand" Technique:
-
Dirty Hand (Dominant): Handles the spatula and chemical container.
-
Clean Hand (Non-Dominant): Touches only the balance door and clean exterior surfaces.
-
-
Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (triazoles are highly soluble in alcohols) and dispose of the tissue as hazardous waste.
B. Reaction Setup (In Solution)
Context: Once dissolved, the risk shifts from inhalation to dermal absorption.
-
Glove Check: If using DCM (Dichloromethane) or DMF, standard nitrile gloves degrade in <5 minutes. You must wear Silver Shield (Laminate) gloves under outer nitrile gloves.
-
Syringe Transfer: Never pour. Use Luer-lock syringes for transfers to prevent splashing.
-
Venting: Ensure reaction vessels are vented to a scrubber or hood exhaust, as nitrogen-rich heterocycles can release NOx or other vapors upon thermal decomposition.
Emergency Response & Disposal Strategy
Emergency Workflow (Spill/Exposure)[3]
Figure 2: Immediate response protocol for exposure or spillage.[1][3][4][5][6][7]
Disposal Protocol
Never dispose of 4-Cyclopropyl-4H-[1,2,4]triazole down the drain.
-
Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Organic Solid."
-
Liquid Waste: Segregate into "Non-Halogenated" or "Halogenated" solvent waste depending on the carrier.
-
Destruction Method: The preferred method is High-Temperature Incineration with a secondary combustion chamber and gas scrubbing. This is vital because the nitrogen-rich triazole ring generates Nitrogen Oxides (NOx) upon combustion.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135409396 (4-Cyclopropyl-4H-1,2,4-triazole). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 1,2,4-Triazole (EC Number 206-022-9). (Provides baseline toxicity data for the triazole core). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
